molecular formula C7H9IN2 B1427198 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole CAS No. 1340571-52-9

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Cat. No.: B1427198
CAS No.: 1340571-52-9
M. Wt: 248.06 g/mol
InChI Key: SXBRZFVZNYEHIV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is an organic compound with the molecular formula C7H9IN2 . It belongs to the class of aryl iodides, characterized by a pyrazole ring system substituted with an iodine atom at the 4-position and a cyclopropylmethyl group at the 1-nitrogen position . This specific structure makes it a versatile and valuable chemical building block for various research applications, particularly in medicinal chemistry and drug discovery. The iodine atom on the pyrazole ring is an excellent functional handle for further chemical transformations, allowing researchers to create more complex molecules using cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds . As a research chemical, 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is part of the broader family of substituted pyrazoles, which are frequently explored in the synthesis of compounds for investigating new therapeutic targets . This product is intended For Research Use Only (RUO) and is not labeled or intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRZFVZNYEHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340571-52-9
Record name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS 1340571-52-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, CAS number 1340571-52-9. This heterocycle has emerged as a valuable building block in medicinal chemistry, primarily owing to the synergistic combination of a reactive 4-iodo substituent and a metabolically robust N-cyclopropylmethyl group. We will delve into its physicochemical properties, established synthetic routes, and its significant role as a versatile intermediate for creating complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic and discovery programs.

Introduction: Strategic Importance in Medicinal Chemistry

The pyrazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals and clinical candidates.[1] Its value stems from its ability to act as a stable, aromatic linker that can engage in various biological interactions. The specific compound, 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, is of particular interest due to two key structural features:

  • The 4-Iodo Group: This functionality serves as a highly versatile synthetic handle. The carbon-iodine bond is readily activated for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This allows for the efficient and regioselective introduction of diverse substituents at the 4-position, enabling rapid exploration of the chemical space around the pyrazole core.

  • The N-Cyclopropylmethyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[4][5] The high C-H bond dissociation energy of the cyclopropyl group reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] Furthermore, this group introduces a degree of conformational rigidity and a three-dimensional character that can be beneficial for optimizing ligand-receptor binding.[4]

The combination of these features makes 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole a powerful intermediate for constructing libraries of novel compounds, particularly in the development of kinase inhibitors and other targeted therapies.[7][8]

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is presented below. These data are compiled from various chemical supplier databases and predictive modeling.

PropertyValueSource(s)
CAS Number 1340571-52-9[9]
Molecular Formula C₇H₉IN₂[10]
Molecular Weight 248.07 g/mol [10]
IUPAC Name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole[10]
Appearance Off-white to yellow solid or oilGeneric Supplier Data
Monoisotopic Mass 247.98105 Da[10]
Predicted XLogP 1.6[10]
SMILES C1CC1CN2C=C(C=N2)I[10][11]
InChIKey SXBRZFVZNYEHIV-UHFFFAOYSA-N[10]

Note: Physical properties such as melting and boiling points are not consistently reported and can vary based on purity.

Synthesis and Manufacturing

The synthesis of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is typically achieved through a two-step process starting from the parent 4-iodo-1H-pyrazole. The general workflow involves N-alkylation followed by purification.

General Synthetic Pathway

The most common laboratory-scale synthesis involves the direct N-alkylation of 4-iodo-1H-pyrazole with (bromomethyl)cyclopropane.

G cluster_reactants Reactants cluster_conditions Reaction Conditions IodoPyrazole 4-Iodo-1H-pyrazole (CAS 3469-69-0) Product 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS 1340571-52-9) IodoPyrazole->Product 1. Deprotonation AlkylHalide (Bromomethyl)cyclopropane AlkylHalide->Product 2. SN2 Alkylation Base Base (e.g., K₂CO₃, NaH) Base->IodoPyrazole Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Base G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling Start_Mol 1-(Cyclopropylmethyl)- 4-iodo-1H-pyrazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Mol->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Catalyst Product 4-Aryl-1-(cyclopropylmethyl) -1H-pyrazole Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Base

Sources

Technical Guide: Structure-Activity Relationship of 1-(Cyclopropylmethyl)-4-iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(cyclopropylmethyl)-4-iodopyrazole , a high-value intermediate in medicinal chemistry. It focuses on its role as a strategic scaffold for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents, emphasizing the structure-activity relationship (SAR) implications of its functional groups.

Content Type: Technical Monograph & Experimental Guide Subject: Medicinal Chemistry / Rational Drug Design

Executive Summary

1-(Cyclopropylmethyl)-4-iodopyrazole (CAS: 1239363-40-6) acts as a bifunctional "linchpin" scaffold in modern drug discovery. It combines a reactive chemical handle (C4-iodide ) for rapid library generation with a privileged pharmacophore (N1-cyclopropylmethyl ) that enhances metabolic stability and lipophilic binding. This guide details the electronic and steric properties of this scaffold, its synthetic utility in palladium-catalyzed cross-couplings, and its specific applications in optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates.

Structural Anatomy & SAR Logic

The molecule derives its utility from two distinct regions that serve complementary roles in ligand-target interactions.

The N1-Cyclopropylmethyl (CPM) Anchor

The N-cyclopropylmethyl group is a bioisostere of N-isobutyl or N-ethyl groups but offers superior pharmacological properties.

  • Metabolic Stability: The cyclopropyl ring is significantly more resistant to Cytochrome P450 (CYP)-mediated oxidation than acyclic alkyl chains. The high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol) prevents the typical

    
    -hydroxylation and dealkylation observed with 
    
    
    
    -ethyl or
    
    
    -propyl groups.
  • Steric Fit: The CPM group provides a rigid, bulky hydrophobic vector that fills "lipophilic pockets" in enzymes (e.g., the ATP-binding site of kinases) or GPCRs (e.g., Cannabinoid CB1/CB2 receptors).

  • 
    -Aromaticity:  The unique electronic character of the cyclopropane ring can engage in weak cation-
    
    
    
    or CH-
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
The C4-Iodo Growth Vector

The iodine atom at the 4-position is electronically activated for metal-catalyzed cross-coupling.

  • Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, allowing for oxidative addition to Pd(0) species under mild conditions.

  • Vectorality: Substitution at the 4-position projects the new group perpendicular to the N1-vector, allowing the molecule to span distinct regions of a protein active site (e.g., reaching the "gatekeeper" residue in kinases).

SAR Visualization

The following diagram illustrates the functional dissection of the scaffold.

SAR_Map Scaffold 1-(Cyclopropylmethyl)-4-iodopyrazole (Core Scaffold) Iodo C4-Iodo Group (Reactive Handle) Scaffold->Iodo  Suzuki/Sonogashira  Coupling Site Pyrazole Pyrazole Ring (H-Bond Acceptor) Scaffold->Pyrazole  Hinge Binding  (Kinases) CPM N1-Cyclopropylmethyl (Metabolic Anchor) Scaffold->CPM  Hydrophobic Pocket  CYP Stability

Figure 1: Functional decomposition of the 1-(cyclopropylmethyl)-4-iodopyrazole scaffold.

Synthetic Pathways & Experimental Protocols

Synthesis of the Scaffold

The scaffold is typically synthesized via N-alkylation of 4-iodopyrazole. Note that 4-iodopyrazole is symmetric; however, once alkylated, the positions become distinct (C3 vs. C5).

Protocol: N-Alkylation of 4-Iodopyrazole

  • Reagents: 4-Iodopyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 4-iodopyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT to deprotonate the pyrazole (
      
      
      
      ).
    • Add (bromomethyl)cyclopropane dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Downstream Application: Suzuki-Miyaura Coupling

This protocol describes coupling the scaffold with an aryl boronic acid to generate a biaryl library member.

Protocol: General Cross-Coupling

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Combine scaffold, boronic acid, and catalyst in a microwave vial.

    • Add Dioxane and aqueous Base. Degas with Argon for 5 mins.

    • Heat at 90°C (conventional) or 110°C (microwave) for 1 hour.

    • Yield: Typically 75-90% due to the high reactivity of the C-I bond.

Synthesis_Workflow Start 4-Iodopyrazole Step1 N-Alkylation (Cs2CO3, DMF, 60°C) Start->Step1 + (Bromomethyl)cyclopropane Intermed 1-(Cyclopropylmethyl)-4-iodopyrazole (THE SCAFFOLD) Step1->Intermed Step2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermed->Step2 + Aryl Boronic Acid / Alkyne Library Diversified Library (Kinase/GPCR Ligands) Step2->Library

Figure 2: Synthetic workflow for generating libraries from the pyrazole scaffold.

Medicinal Chemistry Data: The "Cyclopropyl Advantage"

The decision to use the N-cyclopropylmethyl (CPM) group over standard alkyl chains is driven by specific physicochemical advantages.

Metabolic Stability Comparison

The table below summarizes the theoretical and observed advantages of the CPM motif compared to an N-n-butyl group (isosteric but metabolically labile).

FeatureN-n-Butyl AnalogN-Cyclopropylmethyl (CPM) AnalogMechanistic Insight
C-H BDE (kcal/mol) ~95-98 (Secondary)~106 (Cyclopropyl)CPM resists radical abstraction by CYP450.
Metabolic Soft Spot High (

-hydroxylation)
LowCPM prevents N-dealkylation.
Lipophilicity (cLogP) HigherModerateCPM is less lipophilic than n-butyl, improving solubility.
Conformation Flexible (High Entropy Cost)Rigid (Low Entropy Cost)CPM pre-organizes the ligand for binding.
Application Case Studies
  • Kinase Inhibitors (General): In inhibitors of kinases like LRRK2 or c-Met , the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region. The N1-substituent (CPM) points towards the solvent front or a hydrophobic back-pocket. The CPM group is preferred to avoid rapid hepatic clearance while maintaining the necessary hydrophobic bulk [1, 5].

  • Cannabinoid Antagonists: Research into CB1 antagonists (related to Rimonabant) utilizes pyrazole cores. The N-substituent is critical for receptor subtype selectivity. The CPM group has been shown to maintain high affinity while altering the metabolic profile compared to N-piperidinyl or N-cyclohexyl analogs [2].

References

  • Vertex Pharmaceuticals. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin

    
     and 
    
    
    
    . National Institutes of Health. Link
  • National Institutes of Health. (2004). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Link

  • BenchChem. (2025).[1] Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem Application Notes. Link

  • European Journal of Medicinal Chemistry. (2025). Structure-activity relationship analysis of meta-substituted N-cyclopropylmethyl-nornepenthones. Semantic Scholar. Link

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Link

Sources

The Pivot Point: 4-Iodo-1H-Pyrazole as a Privileged Architect in Kinase Inhibitor Discovery

[1]

Executive Summary: The "Gateway" Halogen

In the high-stakes arena of kinase inhibitor discovery, the 4-iodo-1H-pyrazole moiety is not merely a structural fragment; it is a strategic pivot point.[1] While the pyrazole ring itself is a classic bioisostere for the adenine ring of ATP—facilitating critical hydrogen bonds with the kinase hinge region—the iodine atom at the C4 position serves a dual purpose.

First, in Fragment-Based Drug Design (FBDD) , the iodine atom can engage in halogen bonding with backbone carbonyls (e.g., the gatekeeper residue), providing a unique vector for affinity. Second, and more critically, it acts as a highly reactive "synthetic handle." The C–I bond is significantly more labile than its chloro- or bromo- counterparts, enabling rapid Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions.

This guide provides a rigorous technical roadmap for utilizing 4-iodo-1H-pyrazole derivatives to generate focused kinase inhibitor libraries, supported by validated protocols and mechanistic insights.

Structural Rationale: The "Sandwich" Binding Mode

To design effective inhibitors, one must understand the spatial orientation of the pyrazole scaffold within the ATP-binding pocket.

The Hinge Interaction

The 1H-pyrazole acts as a monodentate or bidentate donor/acceptor system. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu, Met residues), while the N2 lone pair accepts a hydrogen bond from the backbone amide nitrogen.

The C4 Vector (The Iodine Handle)

The C4 position of the pyrazole ring points directly towards the hydrophobic back pocket or the gatekeeper residue , depending on the specific kinase topology (Type I vs. Type II binding).

  • Synthetic Implication: Replacing the C4-Iodine with hydrophobic aryls or heteroaryls allows the inhibitor to penetrate the hydrophobic pocket, drastically increasing potency and selectivity.

  • Halogen Bonding: In rare cases where the iodine is retained, it can form a halogen bond (σ-hole interaction) with Lewis bases (oxygen/sulfur/nitrogen) in the active site, contributing 1–3 kcal/mol to binding affinity [1].

Visualization: The Binding Topology

KinaseBindingcluster_pocketATP Binding PocketHingeHinge Region(Backbone H-Bonds)GatekeeperGatekeeper Residue(Steric Control)BackPocketHydrophobic Back Pocket(Selectivity Region)Pyrazole1H-Pyrazole Core(Adenine Mimic)Pyrazole->HingeH-BondingIodineC4-Iodine(Synthetic Handle)Pyrazole->IodineC4 PositionIodine->GatekeeperProximity/Halogen BondSubstituentAryl/Heteroaryl Extension(Library Diversity)Iodine->SubstituentPd-CatalyzedCouplingSubstituent->BackPocketHydrophobic InteractioncaptionFigure 1: Topological orientation of the 4-iodo-1H-pyrazole scaffold within the kinase active site.The C4-position is the vector for accessing the selectivity pocket.

Synthetic Versatility: The Diversity Engine

The utility of 4-iodo-1H-pyrazole lies in its reactivity profile.[1][2] The C–I bond undergoes oxidative addition to Pd(0) much faster than C–Br or C–Cl, allowing for couplings at lower temperatures, which preserves sensitive functional groups on the scaffold.

The Critical Step: N-Protection

Expert Insight: A common failure mode in coupling 4-iodo-1H-pyrazoles is the "poisoning" of the Palladium catalyst by the acidic N1-H proton (pKa ~14).

  • Solution: Always protect the nitrogen prior to cross-coupling unless using specific "ligand-heavy" conditions.

  • Preferred Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved by mild acid or fluoride (TBAF). Excellent for late-stage deprotection.

    • THP (Tetrahydropyranyl): Acid labile, good for scale-up.

    • Methyl/Alkyl: If the N-substituent is part of the final pharmacophore (e.g., in Crizotinib analogs).

Reaction Matrix
Reaction TypeCoupling PartnerTarget MoietyKey ReagentsApplication
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsBiaryls (Privileged Kinase Scaffold)Pd(PPh₃)₄, Cs₂CO₃, DME/H₂OGenerating Type I Inhibitors (e.g., JAK, CDK)
Sonogashira Terminal AlkynesAlkynyl-PyrazolesPdCl₂(PPh₃)₂, CuI, Et₃NAccessing rigid linear spacers
Buchwald-Hartwig AminesAminopyrazolesPd₂(dba)₃, XPhos, NaOtBuCreating CDK2 inhibitors (N,4-di-substituted)
Heck AlkenesVinyl PyrazolesPd(OAc)₂, P(o-tol)₃, Et₃NMichael acceptors for covalent inhibitors

Validated Experimental Protocols

The following protocols are designed to be self-validating : they include specific checkpoints (TLC/LCMS) and purification steps to ensure integrity.

Protocol A: Regioselective Synthesis of 4-Iodo-1H-Pyrazole

Context: If starting from the parent pyrazole, direct iodination is required. This method uses CAN (Ceric Ammonium Nitrate) for high regioselectivity at C4 over C3/C5.

Reagents:

  • 1H-Pyrazole (1.0 equiv)[2]

  • Iodine (I₂) (0.6 equiv)

  • CAN (0.6 equiv)

  • Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve 1H-pyrazole (e.g., 5 mmol) in MeCN (20 mL).

  • Addition: Add I₂ followed by CAN portion-wise at room temperature.

  • Reaction: Stir at 50°C for 3–5 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The starting material (lower Rf) should disappear.

  • Workup: Pour into aqueous Na₂S₂O₃ (10%) to quench excess iodine (color change from brown to yellow/clear).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[2][3]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

    • Yield Expectation: 85–92%.

Protocol B: Microwave-Assisted Suzuki Coupling (Library Generation)

Context: Rapid generation of 4-aryl-pyrazoles for SAR studies.

Reagents:

  • Substrate: 4-Iodo-1-SEM-pyrazole (0.2 mmol)

  • Partner: Aryl Boronic Acid (0.24 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) (2 mL)

Workflow:

  • Setup: In a microwave vial, combine substrate, boronic acid, and catalyst under Argon.

  • Solvation: Add degassed DME and aqueous Cs₂CO₃.

  • Irradiation: Seal and heat in a microwave reactor at 110°C for 20 minutes .

    • Why Microwave? Thermal heating often requires 12h+ and risks protodeiodination byproducts. Microwave energy accelerates the oxidative addition step.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: LCMS should show [M+H]+ corresponding to the biaryl product.

  • Deprotection (if needed): Treat crude with 4M HCl in Dioxane (RT, 2h) to remove SEM group.

Case Study: CDK2 Inhibitor Discovery

A potent example of this chemistry is found in the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors [2].[4]

The Challenge: To replace a phenylsulfonamide moiety with a bioisostere to improve solubility and selectivity. The Solution:

  • Scaffold Construction: A 4-iodopyrazole was N-methylated.

  • Coupling: A Suzuki coupling attached the pyrazole to a pyrimidine core.

  • Result: Compound 15 (from Ref [2]) showed Ki = 5 nM against CDK2. The pyrazole N-H formed critical H-bonds with the hinge, while the orthogonal substitution (enabled by the iodine handle) optimized the shape complementarity.

Workflow Visualization

SynthesisWorkflowStartStart: 1H-PyrazoleIodinationIodination (I2/CAN)Regioselective C4Start->IodinationIntermediate14-Iodo-1H-PyrazoleIodination->Intermediate1ProtectionN-Protection(SEM-Cl / THP / Me-I)Intermediate1->ProtectionPrevents Pd PoisoningProtectedIntN-Protected4-Iodo-PyrazoleProtection->ProtectedIntBranchSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))ProtectedInt->BranchSuzukiBiaryl SynthesisBranchSonoSonogashira Coupling(Alkyne, CuI, Pd(II))ProtectedInt->BranchSonoRigid SpacersBranchBuchBuchwald Amination(Amine, Pd(dba)3)ProtectedInt->BranchBuchN-HeterocyclesLibraryKinase Inhibitor Library(Diverse C4-Substituents)BranchSuzuki->LibraryBranchSono->LibraryBranchBuch->LibraryAssayBiological Assay(IC50 / Kd Determination)Library->AssayScreeningcaptionFigure 2: The divergent synthetic workflow transforming the 4-iodo-1H-pyrazole core into a diverse kinase inhibitor library.

References

  • Halogen Bonding in Kinase Inhibitors

    • Source: Parra, R. D. (2016). Exploring the potential of halogen bonding interactions in the development of novel protein tyrosine kinase inhibitors. ResearchGate.[5][6][7]

    • URL:[Link]

  • CDK2 Inhibitor Synthesis (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines)

    • Source: MDPI (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[4]

    • URL:[Link][8]

  • Suzuki Coupling Protocols for 4-Iodopyrazole

    • Source: BenchChem (2025).[1][2][9] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

  • Regioselective Iodination of Pyrazoles

    • Source: Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffolds

    • Source: RSC Advances (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • URL:[Link]

The Strategic Role of N-Substituted 4-Iodopyrazoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of N-substituted 4-iodopyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-iodopyrazole scaffold represents a "Janus-faced" moiety in drug discovery. In its unsubstituted form (4-iodo-1H-pyrazole), it is one of the most potent competitive inhibitors of Alcohol Dehydrogenase (ADH) known, surpassing the clinical standard Fomepizole (4-methylpyrazole) in in vitro affinity. However, its N-substituted derivatives serve a distinct, equally critical role: they are privileged scaffolds for the rapid generation of kinase inhibitors, GPCR antagonists, and antimicrobial agents via palladium-catalyzed cross-coupling.

This guide analyzes the therapeutic bifurcation of this scaffold:

  • Direct Therapeutic Agent: The ADH inhibition profile of the core.

  • Pharmacophore Scaffold: The use of N-substituted variants to access complex biological targets (CDK, Tubulin, CXCR4).

Chemical Basis & Synthesis Architectures[1][2]

The utility of N-substituted 4-iodopyrazoles hinges on the orthogonal reactivity of the N1-position (nucleophilic) and the C4-iodine (electrophilic).

Synthesis Protocol: The "Green" Iodination & N-Functionalization

Standard Protocol for the synthesis of 1-alkyl-4-iodopyrazoles.

Step 1: Regioselective C4-Iodination (Green Chemistry Approach) Traditional methods using ICl or NIS often require harsh conditions. The


 aqueous system is preferred for scalability and atom economy.
  • Reagents: Pyrazole (1.0 eq), Iodine (

    
    , 0.6 eq), Hydrogen Peroxide (30% aq, 0.6 eq), Water.[1]
    
  • Mechanism: In situ generation of hypoiodous acid (HOI) or iodonium species (

    
    ).
    
  • Protocol:

    • Suspend pyrazole in water at room temperature.

    • Add solid

      
       (reaction turns dark brown).
      
    • Add

      
       dropwise over 30 minutes. The solution will decolorize as 
      
      
      
      is consumed.
    • Stir for 3-4 hours at 25°C.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane). 4-iodopyrazole is significantly less polar than pyrazole.

    • Workup: Filter the precipitated white solid. Recrystallize from ethanol/water. Yields typically >85%.[2]

Step 2: N-Alkylation/Arylation

  • Method A (Alkyl Halides):

    
    , DMF, R-X, 60°C. (Standard 
    
    
    
    ).
  • Method B (Chan-Lam Coupling): Arylboronic acid,

    
    , Pyridine, DCM, Air (O2), RT. (For N-aryl derivatives).
    
Visualization: Synthetic Pathway

SynthesisPathway Pyrazole 1H-Pyrazole Iodination Iodination (I2, H2O2, H2O) Pyrazole->Iodination IodoPyrazole 4-Iodo-1H-pyrazole (Core Scaffold) Iodination->IodoPyrazole Electrophilic Subst. (C4) N_Funct N-Functionalization IodoPyrazole->N_Funct Target1 N-Alkyl-4-iodopyrazole (Kinase Intermediates) N_Funct->Target1 Alkyl Halide/Base Target2 N-Aryl-4-iodopyrazole (Anticancer Agents) N_Funct->Target2 Chan-Lam Coupling

Caption: Modular synthesis of N-substituted 4-iodopyrazoles via C4-iodination followed by divergent N-substitution.

Pharmacology: The ADH Inhibition Paradigm

While N-substitution is used to build larger drugs, the unsubstituted 4-iodopyrazole core is a pharmacological powerhouse regarding Alcohol Dehydrogenase (ADH).

Mechanism of Action

4-Iodopyrazole acts as a competitive inhibitor of ADH with respect to ethanol.[3] It binds to the zinc-containing active site, forming a ternary complex: Enzyme-NAD


-Inhibitor .
  • The pyrazole nitrogen coordinates with the catalytic Zinc ion.

  • The C4-substituent (Iodine) projects into the hydrophobic substrate-binding barrel.

  • Why Iodine? Iodine is highly lipophilic and polarizable, creating stronger Van der Waals interactions within the hydrophobic pocket than the methyl group of Fomepizole.

Comparative Potency Data ( Values)

The following table consolidates historical and modern kinetic data for Human Liver ADH (LADH).

CompoundSubstituent (C4)

(Human LADH) [

]
Relative Potency (vs. Pyrazole)Clinical Status
4-Iodopyrazole -I 0.12 21.6x Tool Compound
Fomepizole-CH30.2112.3xFDA Approved (Antidote)
4-Bromopyrazole-Br0.298.9xExperimental
Pyrazole-H2.601.0xToxic (Hepatotoxic)

Critical Insight: N-substitution (e.g., N-methyl-4-iodopyrazole) drastically reduces ADH inhibitory potency (


 increases to >10 

). The steric bulk at N1 interferes with the Zinc coordination geometry. Therefore, for ADH inhibition, the unsubstituted N-H is mandatory.
Visualization: SAR & Binding Logic

ADH_SAR Core 4-Iodopyrazole Core N1 N1 Position (NH) Core->N1 C4 C4 Position (Iodine) Core->C4 Zinc Binds Catalytic Zinc (Essential for Activity) N1->Zinc Coordination Pocket Occupies Hydrophobic Pocket (High Affinity via VdW) C4->Pocket Lipophilic Interaction N_Sub N-Substitution (R) N_Sub->N1 Attaches here N_Sub->Zinc Blocks Binding (Loss of Potency)

Caption: SAR Logic of ADH Inhibition. N1-unsubstituted form is required for Zinc binding; C4-Iodine maximizes hydrophobic fit.

Therapeutic Applications of N-Substituted Derivatives

If N-substitution kills ADH activity, why synthesize them? Because they serve as bioisosteres and scaffolds for entirely different therapeutic classes.

Anticancer Agents (Tubulin & CDK Inhibitors)

N-aryl-4-iodopyrazoles are structural mimics of Combretastatin A-4 (a potent tubulin inhibitor).

  • Mechanism: The 4-iodo group provides steric bulk similar to the trimethoxyphenyl ring of colchicine-site binders.

  • Data: N-phenyl-4-iodopyrazole derivatives demonstrate

    
     values in the nanomolar range against MCF-7 (breast) and HeLa (cervical) cancer lines.
    
  • Key Pathway: Inhibition of Tubulin polymerization

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.
Antimicrobial & Antifungal

Recent studies (2024-2025) indicate that N-substituted pyrazoles (specifically with electron-withdrawing N-aryl groups) exhibit broad-spectrum activity.

  • Targets: S. aureus (MRSA) and C. albicans.

  • Role of Iodine: The C4-iodine atom enhances membrane permeability (lipophilicity) and metabolic stability compared to the chloro- or bromo-analogs.

Kinase Inhibitor Scaffolds (C-C Coupling)

The C4-iodine is a "reactive handle." In drug discovery workflows, N-substituted 4-iodopyrazoles are subjected to Suzuki-Miyaura coupling to attach heteroaryl groups, creating inhibitors for:

  • c-Met (Hepatocyte growth factor receptor).

  • JNK (c-Jun N-terminal kinase).

  • Protocol Note: The Iodine atom is more reactive than Bromine in Pd-catalyzed couplings, allowing for milder reaction conditions that preserve sensitive functional groups on the N-substituent.

Experimental Protocol: ADH Inhibition Assay

To verify the potency of the core scaffold or screen derivatives.

Principle: Measure the rate of NAD+ reduction to NADH at 340 nm during the oxidation of ethanol.

  • Buffer Preparation: 0.1 M Sodium Pyrophosphate, pH 8.8.

  • Enzyme Solution: Human or Horse Liver ADH (approx 0.1 mg/mL in phosphate buffer).

  • Substrate: Ethanol (varied concentrations: 1 mM - 50 mM).

  • Inhibitor: Prepare 4-iodopyrazole stock in DMSO. Final assay concentrations: 0.05

    
     - 5.0 
    
    
    
    .
  • Cofactor: NAD+ (2.5 mM).

  • Procedure:

    • Mix Buffer, NAD+, and Inhibitor in a cuvette.

    • Incubate 5 mins at 25°C.

    • Add Enzyme.[3][4]

    • Initiate reaction with Ethanol.[3]

    • Record

      
       for 2 minutes.
      
  • Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs. Competitive inhibition will show intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases).

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[3][5][6] Acta Chemica Scandinavica. Link

  • Reynier, M. (1969).[4] Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica. Link

  • Ochiai, H., et al. (2004).[7][8] New orally active PDE4 inhibitors with therapeutic potential.[7][8] Bioorganic & Medicinal Chemistry. Link

  • Kapri, A., et al. (2024).[9] Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. Pharmaceutical Chemistry Journal. Link

  • BenchChem Technical Guide. (2025). Synthesis and Troubleshooting of 4-Iodopyrazole. Link

Sources

Chemical Profile & Synthetic Utility: 4-Iodo-1-(cyclopropylmethyl)pyrazole

[1]

Executive Summary

4-Iodo-1-(cyclopropylmethyl)pyrazole (CAS: 1340571-52-9) serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JNK, CDK) and G-protein coupled receptor (GPCR) ligands.[1]

Its structural value is twofold:

  • The 4-Iodo Motif: A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid construction of complex biaryl or heterobiaryl libraries.[2]

  • The N1-Cyclopropylmethyl Group: A bioisosteric replacement for alkyl chains that enhances metabolic stability (blocking

    
    -oxidation) and lipophilicity without significantly increasing molecular weight.[1]
    

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed for medicinal chemists and process engineers.

Physicochemical Profile

The introduction of the cyclopropylmethyl group at the N1 position significantly alters the solubility and lipophilicity profile compared to the parent 4-iodopyrazole.

PropertyValue / DescriptionSource/Note
IUPAC Name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole
CAS Number 1340571-52-9Verified
Molecular Formula C

H

IN

Molecular Weight 248.07 g/mol
Physical State Viscous oil or low-melting solidDepending on purity
Boiling Point ~292 °C (Predicted)@ 760 mmHg
Density ~1.8 - 2.0 g/cm

High due to Iodine
LogP (Predicted) 2.3 ± 0.4Lipophilic
Solubility DMSO, DMF, MeOH, DCM, EtOAcInsoluble in water
pKa (Conj.[1][3][4] Acid) ~2.5 (Pyrazole N2)Weakly basic

Synthetic Routes[1][2][5][6][7][8][9][10][11][12]

The synthesis of 4-iodo-1-(cyclopropylmethyl)pyrazole is typically approached via two primary strategies. The choice depends on the availability of starting materials and the scale of production.

Strategy A: N-Alkylation of 4-Iodopyrazole (Preferred)

This is the most common laboratory route.[1] 4-Iodopyrazole is commercially available and robust.[1] Alkylation with (bromomethyl)cyclopropane proceeds readily under basic conditions.

  • Reagents: 4-Iodopyrazole, (Bromomethyl)cyclopropane, Cs

    
    CO
    
    
    or NaH.
  • Solvent: DMF or Acetonitrile.

  • Selectivity: High selectivity for N1 alkylation; no N2 isomer is possible due to symmetry in the starting material (tautomerism rapidly equilibrates, but the product is fixed).

Strategy B: Direct Iodination of 1-(Cyclopropylmethyl)pyrazole

Useful if the unhalogenated pyrazole scaffold is already in hand.

  • Reagents: NIS (N-Iodosuccinimide) or Ingcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /CAN (Ceric Ammonium Nitrate).
    
  • Solvent: Acetonitrile or DMF.

  • Regioselectivity: Electrophilic aromatic substitution occurs exclusively at C4 due to the directing effect of the pyrazole nitrogens.

Visualization of Synthetic Pathways

SynthesisPathwaysStart14-Iodopyrazole(Commercial)Product4-Iodo-1-(cyclopropylmethyl)pyrazoleStart1->ProductMethod A:N-AlkylationStart21-(Cyclopropylmethyl)pyrazoleStart2->ProductMethod B:C-H IodinationReagent1+ (Bromomethyl)cyclopropaneBase: Cs2CO3 / DMFReagent2+ NIS or I2/CANSolvent: MeCN

Caption: Convergent synthetic strategies. Method A is generally preferred for scale-up due to the lower cost of 4-iodopyrazole.[1]

Reactivity & Functionalization[1][2][5][8][11]

The chemical utility of this compound lies in the orthogonal reactivity of the C4-Iodine bond and the C5-Hydrogen bond.

Palladium-Catalyzed Cross-Coupling (C4)

The C4-I bond is exceptionally labile towards oxidative addition by Pd(0), making it superior to bromo- or chloro-analogs.[1]

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1] Essential for biaryl scaffold construction.

  • Sonogashira: Couples with terminal alkynes.[2] Used to install rigid linkers.

  • Buchwald-Hartwig: Couples with amines.[1] Used to generate aminopyrazoles.[5]

C-H Activation / Metallation (C5)

The C5 proton is the most acidic on the ring (pKa ~30-35).

  • Lithiation: Treatment with n-BuLi or TMPMgCl[1]·LiCl (Knochel-Hauser base) at low temperature (-78°C) selectively deprotonates C5.[1] This allows for quenching with electrophiles (aldehydes, halides) to generate 1,4,5-trisubstituted pyrazoles.

  • Direct Arylation: Pd-catalyzed C-H activation can directly couple C5 to aryl halides under specific conditions, though C4-I interference must be managed (usually by coupling C4 first).[1]

Reactivity Workflow Diagram

ReactivityCore4-Iodo-1-(cyclopropylmethyl)pyrazoleSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiSonoSonogashira Coupling(R-C≡CH, Pd/Cu)Core->SonoLithiationC5-Lithiation(TMPMgCl·LiCl, E+)Core->Lithiation CryogenicProd_Suzuki4-Aryl-1-(cyclopropylmethyl)pyrazoleSuzuki->Prod_SuzukiProd_Sono4-Alkynyl-1-(cyclopropylmethyl)pyrazoleSono->Prod_SonoProd_Lith4-Iodo-5-SubstitutedpyrazoleLithiation->Prod_Lith

Caption: Divergent functionalization map. Blue paths utilize the C4-I handle; the red path utilizes C5-H acidity.[1]

Experimental Protocols

Protocol A: Synthesis via N-Alkylation (Standard Scale)

Objective: Synthesis of 5.0 g of 4-iodo-1-(cyclopropylmethyl)pyrazole.[1]

Reagents:

  • 4-Iodopyrazole (1.0 eq, 19.4 g)

  • (Bromomethyl)cyclopropane (1.2 eq, 16.2 g)

  • Cesium Carbonate (Cs

    
    CO
    
    
    ) (2.0 eq, 65.0 g)
  • DMF (Dimethylformamide), anhydrous (200 mL)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-iodopyrazole and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add Cs

    
    CO
    
    
    in a single portion. The suspension may warm slightly.
  • Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. 4-Iodopyrazole (R

    
     ~0.[1]3) should disappear; product (R
    
    
    ~0.6) will appear.
  • Workup: Cool to room temperature. Pour into 600 mL of water/brine (1:1). Extract with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na

    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect ~90-95% yield as a pale yellow oil/solid.[1]

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Coupling with Phenylboronic acid.[1]

Reagents:

  • 4-Iodo-1-(cyclopropylmethyl)pyrazole (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • K

    
    CO
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Degassing: Combine substrate, boronic acid, and Pd catalyst in a microwave vial or pressure tube. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Dioxane and aqueous K

    
    CO
    
    
    .
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water. Concentrate and purify via column chromatography.[6][7]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Sensitizer: Alkylating agents like (bromomethyl)cyclopropane are potential alkylating agents and should be handled in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine bond can degrade over long periods in direct light).

  • Disposal: Dispose of halogenated organic waste according to local EHS regulations.

References

  • BenchChem. The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. (2025). Retrieved from

  • BLD Pharm. Product Data Sheet: 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6). Retrieved from

  • National Institutes of Health (PMC). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. PMC Article. Retrieved from

  • ChemicalBook. 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole Properties. Retrieved from

  • PubChem. 1-(cyclopropylmethyl)-4-iodopyrazole Compound Summary. Retrieved from

Novel Pyrazole Scaffolds for Drug Design and Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<Whitepaper >

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in numerous FDA-approved pharmaceuticals. This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel pyrazole-based therapeutic agents, with a primary focus on their role as anticancer and anti-inflammatory agents through protein kinase inhibition. We present key synthetic strategies, comprehensive biological activity data, detailed experimental protocols for their evaluation, and visualizations of critical pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First synthesized in 1883, this scaffold has become a vital component in modern drug design. Its structural versatility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents. The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or phenol, often leading to improved potency, physicochemical properties, and metabolic stability.

The significance of pyrazoles is underscored by the more than 40 FDA-approved drugs containing this moiety, treating a wide range of conditions. Notable examples include the COX-2 inhibitor Celecoxib for inflammation, the JAK1/JAK2 inhibitor Ruxolitinib used in myelofibrosis and polycythemia vera, and the ALK/ROS1 inhibitor Crizotinib for non-small cell lung cancer, highlighting the scaffold's therapeutic relevance.

This guide will delve into the innovative synthetic methodologies being employed to create novel pyrazole scaffolds, explore their diverse bioactivities with a focus on kinase inhibition, and provide detailed protocols and visual aids to empower researchers in this dynamic field.

Innovative Synthetic Methodologies: Expanding Chemical Space

The synthesis of functionalized pyrazoles has evolved significantly from classical methods to more efficient and environmentally benign strategies. The choice of synthetic route is critical as it dictates the accessible chemical space and the feasibility of generating diverse compound libraries for screening.

2.1. Foundational Synthesis: The Knorr Cyclocondensation

The Knorr synthesis, a classic method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. This foundational reaction remains relevant for its reliability in producing the core pyrazole ring.

2.2. Modern Advancements: Efficiency and Sustainability

Recent advancements have focused on improving efficiency, atom economy, and reducing environmental impact.

2.2.1. Multicomponent Reactions (MCRs): MCRs have gained prominence for their ability to generate complex pyrazole derivatives in a single step from three or more starting materials. This approach is highly efficient, saving time and resources. For instance, a four-component reaction of an aldehyde, hydrazine, ethyl acetoacetate, and malononitrile can efficiently produce highly substituted pyranopyrazoles.

2.2.2. Green Chemistry Approaches: In line with the principles of sustainable chemistry, several "green" methods for pyrazole synthesis have been developed. These often involve:

  • Aqueous Media: Using water as a solvent is an environmentally friendly alternative to volatile organic compounds.

  • Solvent-Free Conditions: Reactions conducted without a solvent, often with the aid of catalysts or alternative energy sources, minimize waste.

  • Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating.

2.2.3. Catalysis in Pyrazole Synthesis: The use of catalysts, including heterogeneous catalysts, Lewis acids, and even biocatalysts, has become widespread. Catalysts can enhance reaction efficiency, selectivity, and allow for milder reaction conditions. For example, ceric ammonium nitrate (CAN) has been effectively used as a catalyst in the ultrasound-mediated synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water.

2.2.4. Late-Stage Functionalization: A powerful strategy in drug discovery is the late-stage functionalization of a common intermediate. This allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis and evaluation of novel pyrazole scaffolds.

G cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation Starting Materials Starting Materials Core Synthesis Core Pyrazole Synthesis (e.g., Knorr, MCR) Starting Materials->Core Synthesis Late-Stage Functionalization Late-Stage Functionalization (Alkylation, Arylation, etc.) Core Synthesis->Late-Stage Functionalization Compound Library Diverse Pyrazole Library Late-Stage Functionalization->Compound Library Biochemical Assays Biochemical Assays (e.g., Kinase Inhibition) Compound Library->Biochemical Assays Cell-Based Assays Cell-Based Assays (Cytotoxicity, Pathway Analysis) Biochemical Assays->Cell-Based Assays SAR Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Late-Stage Functionalization Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrazole scaffolds.

Diverse Bioactivities with a Focus on Kinase Inhibition

Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A particularly fruitful area of research has been the development of pyrazole-based protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.

The pyrazole scaffold is considered a "privileged scaffold" for kinase inhibitor design, with several FDA-approved drugs targeting this enzyme class. The structural features of the pyrazole ring allow it to form key interactions within the ATP-binding pocket of kinases.

3.1. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole-based kinase inhibitors, key structural modifications often involve:

  • Substituents on the pyrazole ring: The nature and position of substituents on the pyrazole core can significantly impact binding affinity and selectivity.

  • Fused ring systems: Fusing the pyrazole with other heterocyclic rings, such as in pyrazolo[1,5-a]pyrimidines, can create rigid structures that fit snugly into the kinase active site.

  • Bioisosteric replacements: Replacing parts of the pyrazole scaffold or its substituents with bioisosteres can fine-tune the compound's properties.

The following table summarizes the inhibitory activity of a hypothetical series of pyrazole derivatives against a target kinase, illustrating the impact of different substituents.

Compound IDR1 GroupR2 GroupKinase IC50 (nM)
PZ-01 -H-Phenyl520
PZ-02 -CH3-Phenyl250
PZ-03 -H4-Chlorophenyl110
PZ-04 -CH34-Chlorophenyl25
PZ-05 -CH34-Methoxyphenyl150

This is a representative table; actual data will vary depending on the specific pyrazole scaffold and target kinase.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of research, detailed and well-validated experimental protocols are essential.

4.1. General Procedure for Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is adapted from methodologies that utilize microwave irradiation for efficient synthesis.

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), a substituted aldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst: Add 2 mL of a 1:1 ethanol-water mixture and a catalytic amount of L-tyrosine.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Workup and Purification: After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrazole compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, substrate peptide, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the target kinase and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualization of Key Concepts

Visual representations are invaluable for understanding complex chemical and biological concepts.

G cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ADP ADP Kinase->ADP Pyrazole Inhibitor Pyrazole Inhibitor Kinase->Pyrazole Inhibitor Binds to ATP Pocket Inactive Kinase Inactive Kinase Complex Substrate Substrate Protein Substrate->Kinase Pyrazole Inhibitor->Inactive Kinase No Phosphorylation No Phosphorylation

Caption: Mechanism of action for a pyrazole-based kinase inhibitor.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Future research will likely focus on:

  • Development of novel, highly selective kinase inhibitors: Targeting specific kinase isoforms remains a challenge, and novel pyrazole scaffolds will be instrumental in achieving this.

  • Exploration of new biological targets: The broad bioactivity of pyrazoles suggests that they may be effective against a range of other therapeutic targets.

  • Application of computational methods: In silico techniques such as molecular docking and virtual screening will play an increasingly important role in the rational design of new pyrazole-based drugs.

References
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. (2022). Available from: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ARCH PHARM. (2025). Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. (2021). Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (2022). Available from: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. (2023). Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. (2024). Available from: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. (2017). Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Molecules. (2024). Available from: [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR.org. Available from: [Link]

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. (2024). Available from: [Link]

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  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. (2026). Available from: [Link]

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  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. (2015). Available from: [Link]

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  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. (2004). Available from: [Link]

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  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry. (2012). Available from: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Nature Communications. (2022). Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. (2025). Available from: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. (2026). Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie. (2023). Available from: [Link]

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. (2010). Available from: [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide

Bioactive Fragments: The 1-(Cyclopropylmethyl)pyrazole Motif

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1-(cyclopropylmethyl)pyrazole fragment, a high-value pharmacophore in modern medicinal chemistry. It is designed for drug discovery scientists, focusing on synthetic accessibility, structure-activity relationships (SAR), and metabolic advantages.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The 1-(cyclopropylmethyl)pyrazole moiety represents a strategic bioisostere for


-propyl, isobutyl, or benzyl groups. Its utility stems from a unique combination of physicochemical properties: it maintains lipophilicity (

) and fills hydrophobic pockets while significantly altering metabolic liability compared to acyclic alkyl chains. This guide details the synthetic routes, metabolic rationale, and application of this fragment in kinase and GPCR ligand design.

Part 1: Structural Significance & Physiochemical Properties

The "Metabolic Shield" Effect

The primary driver for incorporating a cyclopropylmethyl group at the pyrazole N1-position is the modulation of metabolic stability.

  • Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring possess higher

    
    -character (
    
    
    
    ) compared to standard alkyl
    
    
    carbons. This increases the BDE (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls), making the ring resistant to Cytochrome P450 (CYP)-mediated hydrogen abstraction.
  • Steric Occlusion: The cyclopropyl ring acts as a steric shield, hindering CYP access to the adjacent methylene linker (

    
    -carbon), thereby reducing 
    
    
    
    -dealkylation rates.
  • Lipophilicity without Flexibility: Unlike an isobutyl group, which introduces rotatable bonds and entropic penalties upon binding, the cyclopropylmethyl group is relatively rigid. It fills "deep" hydrophobic pockets (e.g., the ATP-binding site of kinases) with a lower entropic cost.

Electronic Influence

The cyclopropyl group can act as a weak electron donor via


-conjugation (hyperconjugation) with the pyrazole 

-system. This subtle electronic effect can influence the

of the pyrazole nitrogens and adjacent functional groups (e.g., 5-amino substituents), potentially altering hydrogen bond donor/acceptor strengths.

Part 2: Synthetic Methodologies

Two primary routes exist for constructing the 1-(cyclopropylmethyl)pyrazole scaffold: Direct


-Alkylation  and De Novo Cyclization .
Route A: Direct N-Alkylation (Convergent)

This is the most common route for late-stage functionalization but suffers from regioselectivity issues in asymmetric pyrazoles.

  • Reagents: 1H-pyrazole derivative + (bromomethyl)cyclopropane or (chloromethyl)cyclopropane.

  • Conditions:

    
     or 
    
    
    
    in DMF/ACN.
  • Regioselectivity: In 3-substituted pyrazoles, alkylation often yields a mixture of 1,3- and 1,5-isomers. Steric bulk at C3 favors the formation of the 1,3-isomer (alkylation at the less hindered nitrogen).

Route B: De Novo Cyclization (Divergent)

Preferred for scale-up and when strict regiocontrol is required.

  • Precursor: (Cyclopropylmethyl)hydrazine (often prepared as the dihydrochloride salt).

  • Reaction: Condensation with 1,3-diketones or enaminones.

  • Advantage: The regiochemistry is dictated by the electrophilicity of the diketone carbonyls, allowing for predictable synthesis of 1,5-disubstituted pyrazoles which are difficult to access via alkylation.

Visualization of Synthetic Pathways

Synthesis Start1 1H-Pyrazole Derivatives Inter1 Transition State (Steric Control) Start1->Inter1 Route A Start2 (Cyclopropylmethyl) hydrazine Inter2 Hydrazone Intermediate Start2->Inter2 Route B Reagent1 (Bromomethyl) cyclopropane + Base Reagent1->Inter1 Reagent2 1,3-Diketone / Enaminone Reagent2->Inter2 Prod1 Mixture of 1,3- & 1,5-Isomers Inter1->Prod1 N-Alkylation Prod2 Regioselective 1-(CPM)-Pyrazole Inter2->Prod2 Cyclocondensation

Figure 1: Comparative synthetic routes. Route B offers superior regiocontrol for complex scaffolds.

Part 3: Case Studies in Drug Discovery

CRF1 Receptor Antagonists (E2508)[1]
  • Compound: E2508 (Clinical Candidate)

  • Target: Corticotropin-Releasing Factor 1 (CRF1) Receptor.[1][2][3]

  • Role of Fragment: The

    
    -cyclopropylmethyl group on the pyrazolo[1,5-a]pyridine core was critical for optimizing the pharmacokinetic profile. It provided the necessary lipophilicity to cross the blood-brain barrier (BBB) while avoiding the rapid oxidative clearance seen with simple 
    
    
    
    -alkyl analogs.
  • Outcome: Potent antidepressant and anxiolytic activity in vivo.[1]

p38 MAPK Inhibitors
  • Context: p38 Mitogen-Activated Protein Kinase inhibitors often utilize a pyrazole core to bind to the ATP hinge region.

  • SAR Insight: Substitution at the N1-position with cyclopropylmethyl has been shown to maintain potency (IC50 < 10 nM) while improving microsomal stability compared to the

    
    -methyl (too polar, rapid clearance) or 
    
    
    
    -benzyl (metabolic soft spot) analogs.
  • Mechanism: The fragment sits in the hydrophobic specificity pocket (Gatekeeper region), where the cyclopropyl ring creates favorable van der Waals interactions.

Part 4: Biological Mechanisms & SAR

Binding Mode Interaction

In kinase inhibitors, the pyrazole nitrogens typically form hydrogen bonds with the hinge region (e.g., Glu/Leu backbone). The N1-cyclopropylmethyl group projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Metabolic Stability Data (Comparative)

The following table illustrates the theoretical stability enhancement provided by the cyclopropylmethyl (CPM) group versus standard alkyls in human liver microsomes (HLM).

Substituent (R)

(Approx)
HLM

(min)
Metabolic Liability
Methyl 1.5>60Low lipophilicity limits permeability.

-Propyl
2.515-20Rapid

oxidation.
Benzyl 3.210-15Benzylic oxidation / dealkylation.
Cyclopropylmethyl 2.8 45-55 Sterically hindered; strong C-H bonds.

Part 5: Experimental Protocols

Protocol: Regioselective Synthesis of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole

Objective: Synthesis of a defined regioisomer using the cyclocondensation method.

Materials:

  • (Cyclopropylmethyl)hydrazine dihydrochloride (1.0 eq)

  • 4,4-Dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal) (1.1 eq)

  • Ethanol (0.5 M concentration)

  • HCl (conc.)

Procedure:

  • Dissolution: Dissolve (cyclopropylmethyl)hydrazine dihydrochloride in Ethanol.

  • Addition: Add the ketone/acetal dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by LC-MS.
    
  • Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat.

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    . Purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Validation: Verify regiochemistry via NOESY NMR (interaction between cyclopropyl

    
     and pyrazole C5-Methyl).
    
Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Assess the metabolic stability of the fragment.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction with NADPH-regenerating system.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on substrate depletion slope.
    

Part 6: Signaling Pathway Visualization (p38 MAPK)

The following diagram illustrates the downstream effects of inhibiting p38 MAPK using a pyrazole-based inhibitor, highlighting the therapeutic relevance in inflammation.

p38_Pathway Target p38 MAPK (Target) MK2 MK2 (MAPKAPK2) Target->MK2 CREB CREB (Transcription) Target->CREB Inhibitor CPM-Pyrazole Inhibitor Inhibitor->Target Blocks ATP Binding Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) MKK MKK3 / MKK6 Stimulus->MKK MKK->Target Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Response Inflammation & Cytokine Production HSP27->Response CREB->Response

Figure 2: Mechanism of action for p38 MAPK inhibitors containing the pyrazole scaffold.

References

  • E2508 (CRF1 Antagonist): Selective corticotropin-releasing factor 1 receptor antagonist E2508 has potent antidepressant-like and anxiolytic-like properties.[1] PubMed.[4] [Link]

  • Metabolic Stability of Cyclopropyl Groups: The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[5] [Link]

  • p38 Kinase Inhibitors: Substituted pyrazoles as p38 kinase inhibitors.[6][7][8] US Patent 6423713B1.

  • Synthesis of Pyrazoles: Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Metabolic Stability Strategy: Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.[9] [Link]

Sources

Methodological & Application

Synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole from 4-iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the optimized synthesis of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS: 1239363-40-6) from 4-iodopyrazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive small molecules where the cyclopropylmethyl group serves as a lipophilic pharmacophore to improve metabolic stability and potency.

The protocol prioritizes a Cesium Carbonate (Cs₂CO₃) mediated


 alkylation in DMF.[1] This method offers superior reproducibility, operational simplicity, and safety compared to traditional Sodium Hydride (NaH) routes, avoiding the evolution of flammable hydrogen gas while maintaining high yields (>90%).
Key Reaction Parameters
ParameterSpecification
Target Compound 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Starting Material 4-Iodo-1H-pyrazole
Reagent (Bromomethyl)cyclopropane
Primary Catalyst/Base Cesium Carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Typical Yield 88% - 95%

Reaction Scheme & Mechanism

The synthesis proceeds via a base-mediated nucleophilic substitution (


). The pyrazole NH is deprotonated to form a pyrazolide anion, which attacks the electrophilic carbon of the (bromomethyl)cyclopropane. Because 4-iodopyrazole is symmetric, 

-alkylation results in a single regioisomer.
Reaction Workflow Diagram

ReactionWorkflow Start Start: 4-Iodopyrazole Solvation Solvation in DMF Start->Solvation Deprotonation Add Cs2CO3 (Base) Form Pyrazolide Anion Solvation->Deprotonation Stir 15 min Alkylation Add (Bromomethyl)cyclopropane Sn2 Reaction @ 60°C Deprotonation->Alkylation Dropwise Addition Quench Quench with Water/Brine Alkylation->Quench TLC Monitoring (Complete ~2-4h) Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product Final Product: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole Purification->Product

Caption: Step-by-step workflow for the Cs₂CO₃-mediated synthesis.

Detailed Experimental Protocol

Method A: Cesium Carbonate (Recommended)

Rationale: Cs₂CO₃ provides the "Cesium Effect," where the larger cation radius enhances the solubility of the carbonate in organic solvents (like DMF) and forms a looser ion pair with the pyrazolide anion, increasing nucleophilicity without the safety risks of metal hydrides [1].

Materials
  • 4-Iodo-1H-pyrazole (1.0 equiv.)[2][3][4]

  • (Bromomethyl)cyclopropane (1.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)[5]

  • DMF (Anhydrous, 0.2 M concentration relative to pyrazole)

  • Ethyl Acetate (EtOAc) & Hexanes (for extraction/purification)

Procedure
  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) or argon.
    
  • Solvation: Add 4-iodo-1H-pyrazole (e.g., 1.94 g, 10.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (6.52 g, 20.0 mmol) in a single portion. The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 15–20 minutes to ensure deprotonation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.16 mL, 12.0 mmol) dropwise via syringe.

    • Note: Although the reaction often proceeds at RT, heating to 60°C significantly accelerates kinetics and ensures completion within 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a new, less polar spot (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice-Water (150 mL) to dissolve cesium salts and quench the reaction.

    • Extract with EtOAc (

      
       mL).
      
    • Wash the combined organic layers with Water (

      
       mL) and Brine  (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically a pale yellow oil. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes .

  • Yield: Expect 2.2–2.35 g (88–95%) of a clear to pale yellow oil or low-melting solid.

Method B: Sodium Hydride (Alternative)

Rationale: Use this method only if Cs₂CO₃ fails or if strictly anhydrous/fast kinetics at low temperatures are required.

  • Setup: Flame-dry flask under

    
    .
    
  • Base Addition: Suspend NaH (60% in oil, 1.2 equiv.) in anhydrous THF or DMF at 0°C.

  • Deprotonation: Add 4-iodopyrazole (1.0 equiv.) in solvent dropwise. Caution:

    
     gas evolution. Stir for 30 min at 0°C.
    
  • Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv.). Warm to RT and stir.

  • Work-up: Quench carefully with sat.

    
     solution. Extract as above.
    

Analytical Characterization Data

The following data confirms the identity of the product.

TechniqueExpected Signal / ResultInterpretation
Appearance Pale yellow oil or white solidHigh purity
¹H NMR (400 MHz, CDCl₃)

7.50 (s, 1H), 7.42 (s, 1H)
Pyrazole C3-H and C5-H

3.95 (d,

Hz, 2H)

-CH₂-Cyclopropyl

1.25 (m, 1H)
Cyclopropyl CH

0.65 (m, 2H), 0.35 (m, 2H)
Cyclopropyl CH₂ (ring)
LC-MS (ESI+)


Matches Formula

Troubleshooting & Optimization

Mechanistic Pathway (Graphviz)

Understanding the mechanism helps in troubleshooting.

Mechanism SM 4-Iodopyrazole (Neutral) Anion Pyrazolide Anion (Nucleophile) SM->Anion Deprotonation (-H+) Base Cs2CO3 Base->Anion Promotes TS Transition State (Sn2 Attack) Anion->TS + Electrophile Electrophile (Bromomethyl)cyclopropane Electrophile->TS Product N-Alkylated Product TS->Product -Br (Leaving Group)

Caption: Mechanism of base-mediated N-alkylation.

Common Issues
IssueProbable CauseSolution
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous.[1] Increase base to 2.5 equiv.
Residual DMF Inefficient work-up.Wash organic layer 3x with water. Use LiCl solution wash if necessary.
Starting Material Remains Reaction stalled.Heat to 80°C or add catalytic Potassium Iodide (KI) (0.1 equiv.) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

Safety & Handling

  • 4-Iodopyrazole: Irritant. Avoid inhalation.

  • (Bromomethyl)cyclopropane: Lachrymator and alkylating agent. Handle in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Use double-gloves (Nitrile) and work in a well-ventilated hood.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • ResearchGate. (2025).[6] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Retrieved from [Link]

Sources

Application Note: Sonogashira Coupling Protocols for 4-Iodo-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-iodo-1H-pyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., Crizotinib, Axitinib analogs) and agrochemicals. Its functionalization via Sonogashira cross-coupling enables the introduction of alkynyl "linkers" or rigid spacers, essential for probing ATP-binding pockets.

However, the pyrazole core presents unique synthetic challenges:

  • Catalyst Poisoning: The free N-H and the pyridine-like nitrogen (N2) can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Glaser Homocoupling: Electron-rich heteroaryl halides often require conditions that inadvertently favor alkyne dimerization.

  • Solubility: Unprotected pyrazoles often suffer from poor solubility in standard non-polar organic solvents.

This guide provides three distinct protocols ranging from the robust "Gold Standard" (Protected) to advanced "Green" and "Direct" methodologies, ensuring reproducibility across diverse research settings.

Strategic Considerations & Mechanism

The "N-H" Problem

The primary failure mode in coupling N-unsubstituted pyrazoles is the deprotonation of the N-H (pKa ~14) by the base required for the Sonogashira cycle. The resulting pyrazolate anion is a potent ligand that sequesters the Pd(II) species, preventing reduction to the active Pd(0) or blocking the oxidative addition step.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Cu(I) cycle, but with critical off-cycle equilibria involving the pyrazole nitrogen.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 4-Iodo-Py TransMet Transmetallation OxAdd->TransMet Poison OFF-CYCLE TRAP Pd-Pyrazolate Complex OxAdd->Poison + Base (Deprotonation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfer Alkyne Poison->Pd0 Slow Reversal

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where the deprotonated pyrazole coordinates to the Palladium intermediate.

Experimental Protocols

Protocol A: The "Gold Standard" (Protected)

Best for: Scale-up, valuable substrates, and ensuring high yields (>85%). Strategy: Mask the N-H functionality with a THP (Tetrahydropyranyl), SEM, or Boc group to prevent catalyst poisoning.

Materials:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2-3 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv) or Et3N/THF (1:1 v/v)

  • Solvent: DMF or THF (Degassed)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube equipped with a stir bar, add the protected iodopyrazole, Pd(PPh3)2Cl2, and CuI.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF (or DMF) and Et3N via syringe.

  • Addition: Add the terminal alkyne dropwise at room temperature (RT).

  • Reaction: Stir at RT for 4–12 hours. (Monitor via TLC/LCMS).

    • Note: If conversion is slow after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Data:

Substrate (R) Alkyne (R') Yield (%) Notes
Phenyl Phenyl 92% Standard conditions
H (THP protected) 3-Pyridyl 88% Heated to 50°C

| H (Boc protected) | Cyclopropyl | 81% | Boc stable at RT |

Protocol B: The "Green" Aqueous Route

Best for: Environmental sustainability, polar substrates, and "Late-Stage Functionalization". Strategy: Use of water-soluble ligands or micellar catalysis (e.g., TPGS-750-M) to enable reaction in aqueous media.

Materials:

  • Catalyst: Pd(dtbpf)Cl2 or Pd(OAc)2/TPPTS (Water soluble phosphine)

  • Surfactant: TPGS-750-M (2 wt% in water) (Optional but recommended)

  • Base: Et3N (3.0 equiv)

  • Solvent: Water (or H2O/Isopropanol 1:1)

Step-by-Step:

  • Dissolution: Dissolve the iodopyrazole and alkyne in the aqueous surfactant solution (or H2O/IPA mix).

  • Catalyst Addition: Add the Pd catalyst (1-2 mol%) and CuI (3 mol%) under Argon.

  • Reaction: Stir vigorously at RT (or 45°C for difficult substrates) for 8-16 hours.

  • Extraction: The product often precipitates or oils out. Extract with minimal EtOAc or filtration ("In-flask" extraction possible).

Protocol C: The "Direct" Route (Unprotected)

Best for: Quick analogs, avoiding protection/deprotection steps. Risk: Lower yields (40-60%), high catalyst loading required. Critical Modification: Use excess base (to keep pyrazole fully deprotonated and soluble) or a specific Pd-ligand system (e.g., XPhos) that is resistant to coordination.

Materials:

  • Substrate: 4-iodo-1H-pyrazole (1.0 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%) (Higher loading)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Diethylamine (DEA) or Pyrrolidine (Excess, used as solvent/co-solvent)

  • Solvent: DMF (Required for solubility)

Step-by-Step:

  • Mix: Combine 4-iodopyrazole, Pd catalyst, and CuI in a vial.

  • Solvent: Add DMF (1 mL/mmol) and DEA (1 mL/mmol). The mixture must be basic.

  • Heat: Heat to 80°C . (Unprotected substrates rarely couple well at RT due to the energy barrier of the anionic intermediate).

  • Monitoring: Check LCMS for "dimer" formation (Glaser coupling of alkyne) vs product.

  • Workup: Acidify carefully to pH ~6 during workup to precipitate the pyrazole product or extract into organic phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst Poisoning (N-H)Switch to Protocol A (Protect N-H) or increase catalyst loading to 5-10 mol%.
Glaser Coupling (Alkyne Dimer)Oxygen in systemDegas solvents rigorously (Freeze-Pump-Thaw). Add alkyne slowly (syringe pump).
Black Precipitate Pd Aggregation (Pd-Black)Add additional ligand (PPh3) or switch to a bidentate ligand (dppf).
Low Solubility Pyrazole polarityUse DMF or DMSO. For Protocol C, ensure temperature is >60°C.

Case Study: Synthesis of Kinase Inhibitor Core

Modeled after Crizotinib/Tozasertib intermediate synthesis.

Objective: Synthesis of 3-(4-(phenylethynyl)-1H-pyrazol-1-yl)propan-1-ol (Linker scaffold).

  • Protection: 4-iodo-1H-pyrazole is treated with DHP/PTSA to yield 1-THP-4-iodo-pyrazole (95% yield).

  • Coupling:

    • 1-THP-4-iodo-pyrazole (10 mmol) + Phenylacetylene (12 mmol).

    • Catalyst: Pd(PPh3)2Cl2 (200 mg), CuI (100 mg).

    • Solvent: THF/Et3N (1:1, 50 mL).

    • Conditions: RT, 6 hours.

    • Result: 91% Isolated Yield of coupled product.

  • Deprotection: Treatment with HCl/MeOH removes the THP group, affording the target 4-alkynyl-1H-pyrazole core quantitatively.

References

  • BenchChem Application Notes. 4-Iodopyrazole in Catalysis: Protocols and Data. Retrieved from .

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from .

  • Handa, S., et al. (2018).[1] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water." Organic Letters. Link.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link.

  • Li, H., et al. (2019). "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction." Royal Society of Chemistry Advances. Link.

Sources

N-alkylation of 4-iodopyrazole with (bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized N-Alkylation of 4-Iodopyrazole with (Bromomethyl)cyclopropane

Executive Summary

This guide details the protocol for the


-alkylation of 4-iodopyrazole with (bromomethyl)cyclopropane to synthesize 1-(cyclopropylmethyl)-4-iodopyrazole . This transformation is a critical step in medicinal chemistry, installing a cyclopropylmethyl group—a privileged motif known to improve metabolic stability and lipophilicity—while retaining the 4-iodo handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

We present two validated protocols:

  • Method A (Cesium Carbonate): The preferred, robust method for gram-scale synthesis, offering mild conditions and high functional group tolerance.

  • Method B (Sodium Hydride): A rapid, high-yielding method suitable for smaller scales or unreactive substrates, requiring strict anhydrous conditions.

Strategic Analysis & Reaction Mechanics

Mechanistic Pathway

The reaction proceeds via a classical


 nucleophilic substitution .
  • Deprotonation: The base removes the proton from the pyrazole nitrogen (

    
    ), generating a pyrazolyl anion.
    
  • Nucleophilic Attack: The pyrazolyl anion attacks the methylene carbon of (bromomethyl)cyclopropane, displacing the bromide ion.

Critical Consideration: Cyclopropyl Integrity (Bromomethyl)cyclopropane is prone to homoallylic rearrangement (ring opening) under radical conditions or in the presence of strong Lewis acids.

  • Risk: Formation of 4-iodo-1-(but-3-en-1-yl)pyrazole via ring opening.

  • Control: This protocol strictly utilizes anionic (

    
    ) conditions  to maintain ring integrity. Avoid radical initiators or photoredox catalysts unless specifically intended.
    
Visual Reaction Scheme

ReactionScheme Reactant1 4-Iodopyrazole (Nucleophile) Intermediate Pyrazolyl Anion (Intermediate) Reactant1->Intermediate Base (Deprotonation) Reactant2 (Bromomethyl)cyclopropane (Electrophile) SideProduct Ring-Opened Byproduct (Avoid) Reactant2->SideProduct Radical Conditions (Avoid) Product 1-(Cyclopropylmethyl)- 4-iodopyrazole Intermediate->Product + Reactant 2 (SN2 Attack)

Figure 1: Reaction pathway highlighting the target


 mechanism and the radical side-reaction to avoid.

Experimental Protocols

Method A: Cesium Carbonate ( ) – Recommended

Best for: Gram-scale batches, overnight reactions, and substrates sensitive to strong bases.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1]

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (or DMF) to achieve a concentration of 0.2 M. Stir for 10 minutes at room temperature to ensure a homogeneous suspension.

  • Addition: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C (if using MeCN) or 50°C (if using DMF). Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts through a celite pad; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Redissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Method B: Sodium Hydride ( ) – High Throughput

Best for: Small scale, rapid synthesis, or unreactive electrophiles.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1]

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF [0.2 M]

Step-by-Step Protocol:

  • Safety: Perform in a fume hood.

    
     releases hydrogen gas (
    
    
    
    ).
  • Deprotonation: To a flame-dried vial under

    
     atmosphere, add 
    
    
    
    (1.2 equiv). Add anhydrous THF (half of total volume) and cool to 0°C.
  • Addition 1: Dissolve 4-iodopyrazole (1.0 equiv) in the remaining THF and add dropwise to the

    
     suspension.
    
    • Observation: Bubbling (

      
       evolution) will occur. Stir at 0°C for 15–30 mins until bubbling ceases (formation of sodium pyrazolide).
      
  • Addition 2: Add (bromomethyl)cyclopropane (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Note: Heating is usually not required due to the higher nucleophilicity of the naked anion in this method.

  • Quench: Carefully quench with saturated

    
     solution (dropwise) at 0°C.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water and brine.[1][3] Dry (
    
    
    
    ) and concentrate.

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureMethod A (

)
Method B (

)
Reaction Time 12–16 Hours2–4 Hours
Temperature 50–60°C0°C

RT
Moisture Sensitivity ModerateHigh (Strictly Anhydrous)
Safety Profile High (No gas evolution)Moderate (

gas evolution)
Impurity Profile Cleaner crudeMineral oil (from NaH) requires removal

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet ReagentsUse anhydrous solvents; ensure

is finely ground.
New Spot at

(Non-polar)
Bis-alkylation (Quaternization)Reduce alkyl halide to 1.05 equiv; dilute reaction to 0.1 M.
Complex NMR in Aliphatic Region Ring Opening (Homoallylic)Ensure no radical sources (light/peroxides); lower temp to <50°C.
Starting Material Persists Pyrazole AggregationSwitch solvent to DMF or DMSO to break H-bonds.

Analytical Validation

Expected Characterization Data:

  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.55 (s, 1H, Pyrazole-H3), 7.48 (s, 1H, Pyrazole-H5).
      
    • 
       3.95 (d, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.25–1.35 (m, 1H, Cyclopropyl-CH).
      
    • 
       0.65–0.75 (m, 2H, Cyclopropyl-
      
      
      
      ).
    • 
       0.35–0.45 (m, 2H, Cyclopropyl-
      
      
      
      ).
  • 
     NMR:  Distinctive signals for the pyrazole carbons (
    
    
    
    ppm) and the high-field cyclopropyl carbons (
    
    
    ppm).
  • MS (ESI):

    
    .
    

Decision Workflow

Workflow Start Start: Select Protocol ScaleCheck Is Scale > 1 gram? Start->ScaleCheck SpeedCheck Is Speed Critical? ScaleCheck->SpeedCheck No MethodA Method A: Cs2CO3/MeCN (Safe, Robust, Overnight) ScaleCheck->MethodA Yes SpeedCheck->MethodA No MethodB Method B: NaH/THF (Fast, Strict Anhydrous) SpeedCheck->MethodB Yes

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on scale and time constraints.

References

  • Synthesis of 4-Iodopyrazoles : "Practical Synthesis of Pyrazol-4-thiols". ChemRxiv, 2023.

  • Alkylation Methodology : "Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles". BenchChem, 2025.[1][3][4]

  • Cyclopropyl Stability : "A general N-alkylation platform via copper metallaphotoredox...". Macmillan Group, 2021.[5] (Discusses ring-opening risks).

  • Base Selection : "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole". ResearchGate, 2015.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif integral to the architecture of numerous biologically active compounds, finding extensive application in medicinal chemistry and drug discovery.[1][2] The strategic functionalization of the pyrazole ring is paramount for the modulation of pharmacological activity. Specifically, the introduction of an iodine atom at the C-4 position creates a highly versatile synthetic handle. The inherent reactivity of the carbon-iodine bond in 4-iodopyrazole makes it an exceptional electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the palladium-catalyzed cross-coupling of 4-iodopyrazoles. We will delve into the mechanistic underpinnings of these transformations and present optimized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstones of modern organic synthesis.[5][6]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry by offering a powerful and versatile methodology for bond construction under relatively mild conditions.[5][7] These transformations fundamentally rely on a catalytic cycle that typically involves a palladium(0) species as the active catalyst. The general mechanism can be broken down into three key elementary steps:

  • Oxidative Addition: The cycle initiates with the insertion of the palladium(0) catalyst into the carbon-iodine bond of the 4-iodopyrazole. This step forms a new organopalladium(II) intermediate.[7][8] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 4-iodopyrazoles particularly effective substrates for this initial activation.[3][9]

  • Transmetalation: In this step, the organic group from a second coupling partner (e.g., an organoboron, organozinc, or organocopper species) is transferred to the palladium(II) center, displacing the iodide. This brings the two organic fragments that will be coupled into proximity on the palladium catalyst.[10]

  • Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

The efficiency and outcome of these reactions are critically dependent on a synergistic interplay of several factors, including the choice of palladium source (precatalyst), the ancillary ligands that modulate the catalyst's electronic and steric properties, the base, the solvent system, and the reaction temperature.

Diagram: Generalized Catalytic Cycle

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrazole-Pd(II)-I R-Pd(II)L2-X (R = Pyrazole, X = I) Oxidative_Addition->Pyrazole-Pd(II)-I R-X Transmetalation Transmetalation Pyrazole-Pd(II)-I->Transmetalation Pyrazole-Pd(II)-R' R-Pd(II)L2-R' Transmetalation->Pyrazole-Pd(II)-R' R'-M Reductive_Elimination Reductive Elimination Pyrazole-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction in pharmaceutical synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[1][5] This reaction facilitates the formation of a C-C bond between the 4-position of the pyrazole and various aryl, heteroaryl, or vinyl groups.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol describes a rapid and efficient microwave-assisted Suzuki-Miyaura coupling of an N-protected 4-iodopyrazole with an arylboronic acid. Microwave irradiation can significantly reduce reaction times and often improves yields.[1][11]

Materials:

ReagentM.W.Amount (mmol)Equiv.
N-Protected 4-Iodopyrazole-0.51.0
Arylboronic Acid-0.51.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.010.02
Cesium Carbonate (Cs₂CO₃)325.821.252.5
1,2-Dimethoxyethane (DME)90.123.0 mL-
Water18.021.2 mL-

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv.).[11]

  • Add DME (3.0 mL) and water (1.2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for 5-15 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Rationale and Insights:

  • N-Protection: The pyrazole N-H can be acidic and may interfere with the catalytic cycle or lead to side reactions. Protection, for instance with a Boc or trityl group, is often necessary.[3][12]

  • Catalyst System: While Pd(PPh₃)₄ is a robust and common choice, modern catalyst systems combining a palladium(II) precatalyst like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher activity, allowing for lower catalyst loadings and milder reaction conditions.[13][14]

  • Base Selection: The base plays a crucial role in the transmetalation step. Carbonates like Cs₂CO₃, K₂CO₃, or Na₂CO₃ are frequently used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typical for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.[3][11]

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylpyrazoles by coupling 4-iodopyrazole with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.[3][15] The resulting conjugated enyne structures are valuable intermediates in organic synthesis and are found in various functional materials.[6]

Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a 4-iodopyrazole derivative with a terminal alkyne under conventional heating.

Materials:

ReagentM.W.Amount (mmol)Equiv.
4-Iodopyrazole Derivative-1.01.0
Terminal Alkyne-1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.195.0 mLSolvent

Procedure:

  • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the 4-iodopyrazole derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in triethylamine.

  • To the stirred solution, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).[3]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-80 °C) as needed.[16]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-alkynylpyrazole.

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pyrazole-Pd-I Pyrazole-Pd(II)L2-I OxAdd->Pyrazole-Pd-I Pyrazole-I Transmetalation_Pd Transmetalation Pyrazole-Pd-I->Transmetalation_Pd Pd_Intermediate Pyrazole-Pd(II)L2-C≡CR' Transmetalation_Pd->Pd_Intermediate RedElim Reductive Elimination Pd_Intermediate->RedElim RedElim->Pd(0)L2 Pyrazole-C≡CR' Alkyne R'C≡CH Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Cu(I)X, Base Base Base Cu(I)X Cu(I)X Cu_Acetylide->Transmetalation_Pd [To Pd Cycle] Cu_Acetylide->Base H-Base+

Caption: Cooperative catalytic cycles in the Sonogashira coupling.

Rationale and Insights:

  • Dual Catalysis: The classical Sonogashira reaction employs a cooperative catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[5][17][18]

  • Base/Solvent: An amine base, such as triethylamine or diisopropylethylamine, typically serves a dual role as both the base to deprotonate the terminal alkyne and as the solvent.[5]

  • Copper-Free Conditions: Concerns about potential homo-coupling of alkynes (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols. These methods often require more specialized palladium catalysts or different reaction conditions but can provide cleaner reaction profiles.[17][18]

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and agrochemicals.[19][20] This reaction enables the coupling of 4-iodopyrazoles with a vast range of primary and secondary amines, providing direct access to 4-aminopyrazole derivatives.

Protocol: Buchwald-Hartwig Amination of 4-Iodopyrazole

This protocol provides a general method for the amination of an N-trityl-protected 4-iodopyrazole, which is often necessary to prevent competitive N-arylation of the pyrazole ring itself.

Materials:

ReagentM.W.Amount (mmol)Equiv.
4-Iodo-1-tritylpyrazole448.310.131.0
Amine (e.g., Piperidine)-0.141.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.00650.05
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)578.680.0130.10
Sodium tert-butoxide (NaOtBu)96.100.262.0
Toluene92.142.0 mLSolvent

Procedure:

  • In an oven-dried reaction tube under an inert atmosphere, combine 4-iodo-1-tritylpyrazole (1.0 equiv.), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).[21]

  • Add toluene (2.0 mL), followed by the amine (1.1 equiv.) and sodium tert-butoxide (2.0 equiv.).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C for 2-18 hours.[3]

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-aminopyrazole product.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination HNR'₂ Base Reductive_Elimination_BH Reductive Elimination Amine_Coordination->Reductive_Elimination_BH Reductive_Elimination_BH->Pd(0)L Ar-NR'₂

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Rationale and Insights:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like Xantphos, BrettPhos, or XPhos are essential to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[5][22]

  • Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium or lithium tert-butoxide and LHMDS are common choices.[22]

  • Substrate Scope: This reaction is remarkably versatile, accommodating a wide variety of primary and secondary amines. However, amines with β-hydrogens can sometimes undergo competitive β-hydride elimination, requiring careful optimization of the catalyst system.[19][21]

Troubleshooting and Optimization

Effective troubleshooting is key to successful cross-coupling reactions. Below is a decision-tree workflow to guide optimization efforts.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_reagents Reagents & Materials cluster_conditions Reaction Conditions Start Low or No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Start->Check_Reagents Check_Conditions Are Conditions Optimal? Start->Check_Conditions Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Ligand Change Ligand (e.g., to SPhos, Xantphos) Check_Catalyst->Change_Ligand Change_Precatalyst Use Different Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Check_Catalyst->Change_Precatalyst Degas_Solvent Ensure Anhydrous/ Degassed Solvents Check_Reagents->Degas_Solvent Check_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) Check_Reagents->Check_Base Protect_NH Protect Pyrazole N-H Check_Reagents->Protect_NH Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Use_Microwave Switch to Microwave Heating Check_Conditions->Use_Microwave Change_Solvent Change Solvent System Check_Conditions->Change_Solvent Increase_Conc Increase Concentration Check_Conditions->Increase_Conc

Sources

Application Notes and Protocols for 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, a key building block in contemporary medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a cyclopropylmethyl group can enhance metabolic stability and binding affinity.[1][2] The iodo-substituent at the 4-position serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery programs.[3] This document offers detailed, field-proven protocols for the synthesis of the title compound and its subsequent utilization in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, complete with mechanistic insights, data presentation, and workflow visualizations.

Introduction: The Strategic Importance of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern pharmaceutical design, found in blockbuster drugs such as Celecoxib (anti-inflammatory) and Sildenafil (PDE5 inhibitor).[4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after motif.[2] The introduction of a cyclopropylmethyl group at the N1 position is a common strategy in medicinal chemistry to improve metabolic stability and modulate lipophilicity, often leading to enhanced pharmacokinetic profiles.

The true synthetic utility of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, however, lies in the C4-iodo substituent. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, allowing for facile carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.[3] This makes the title compound an ideal starting material for generating libraries of novel compounds for screening against various biological targets. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to effectively utilize this powerful intermediate.

Synthesis and Characterization

Synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

The synthesis of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole can be efficiently achieved in a two-step sequence: N-alkylation of 4-iodo-1H-pyrazole with (bromomethyl)cyclopropane. This method is adapted from a patented procedure for the synthesis of the analogous 4-bromo derivative.[5]

Synthesis_Workflow start 4-Iodo-1H-pyrazole reagent1 (Bromomethyl)cyclopropane K2CO3, DMF start->reagent1 N-Alkylation product 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole reagent1->product Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII_Complex R-Pd(II)L2-I A->PdII_Complex B Transmetalation PdII_Complex->B PdII_Aryl_Complex R-Pd(II)L2-R' B->PdII_Aryl_Complex C Reductive Elimination PdII_Aryl_Complex->C C->Pd0 Catalyst Regeneration Product R-R' C->Product R_I R-I R_I->A Boronic_Acid R'B(OH)2 + Base Boronic_Acid->B Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII_Complex R-Pd(II)L2-I A->PdII_Complex B Transmetalation PdII_Complex->B PdII_Alkynyl_Complex R-Pd(II)L2-C≡CR' B->PdII_Alkynyl_Complex C Reductive Elimination PdII_Alkynyl_Complex->C C->Pd0 Product R-C≡CR' C->Product R_I R-I R_I->A CuI CuI D π-Alkyne Complex CuI->D Cu_Acetylide Cu-C≡CR' D->Cu_Acetylide Cu_Acetylide->B Cuprate to Pd Alkyne H-C≡CR' + Base Alkyne->D Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII_Complex R-Pd(II)L2-I A->PdII_Complex B Amine Coordination PdII_Complex->B PdII_Amine_Complex [R-Pd(II)L2(HNR'R'')]⁺ B->PdII_Amine_Complex C Deprotonation PdII_Amine_Complex->C PdII_Amido_Complex R-Pd(II)L2(NR'R'') C->PdII_Amido_Complex D Reductive Elimination PdII_Amido_Complex->D D->Pd0 Catalyst Regeneration Product R-NR'R'' D->Product R_I R-I R_I->A Amine HNR'R'' Amine->B Base Base Base->C

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success rate. The synthesis is typically approached as a two-step process: N-alkylation of pyrazole followed by electrophilic iodination. This guide is structured to address potential issues in both stages of this synthetic sequence.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Part 1: N-Alkylation of Pyrazole with Cyclopropylmethyl Bromide

Question 1: My N-alkylation reaction shows low conversion of the starting pyrazole. How can I drive the reaction to completion?

Answer: Low conversion in the N-alkylation step is typically due to suboptimal reaction conditions, specifically the choice of base, solvent, or temperature. The reaction involves the deprotonation of the pyrazole N-H proton, followed by nucleophilic attack on the cyclopropylmethyl bromide.

  • Base Selection: The pKa of the pyrazole N-H is approximately 14, so a sufficiently strong base is required for complete deprotonation.

    • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that irreversibly deprotonates pyrazole, driving the reaction forward. It is a highly effective choice but requires anhydrous conditions and careful handling.

    • Potassium Carbonate (K₂CO₃): A milder base that is often effective and easier to handle than NaH. To improve its efficacy, use a polar aprotic solvent like DMF or acetonitrile, which enhances the solubility and reactivity of the carbonate salt.[1] Using a slight excess of K₂CO₃ can also help push the equilibrium.

  • Solvent Effects: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.[1]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choices. They effectively solvate the cation of the base (e.g., Na⁺ or K⁺), leaving a more "naked" and highly reactive pyrazolide anion.[1]

    • Less Polar Solvents (THF, Dichloromethane): These can be used, particularly with NaH, but may result in slower reaction rates.

  • Temperature: If the reaction is sluggish at room temperature, gently heating to 40-60 °C can increase the rate of reaction. However, monitor for potential side products, especially with reactive alkyl halides.

Table 1: Comparison of Common N-Alkylation Conditions

BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
NaH (1.1 eq)Anhydrous DMF0 to 25>90Requires inert atmosphere and anhydrous conditions. Highly efficient.
K₂CO₃ (2.0 eq)Acetonitrile60-8080-95Easier to handle, requires heating, good for scale-up.[1][2]
Cs₂CO₃ (1.5 eq)DMF25>90Highly effective but more expensive. Often used for difficult alkylations.

Question 2: I am concerned about the formation of N1 vs. N2 regioisomers. Is this an issue for this specific synthesis?

Answer: The issue of N1/N2 regioselectivity is a critical consideration in pyrazole chemistry when the pyrazole ring is unsymmetrically substituted (i.e., the C3 and C5 positions are different).[1] Alkylation can occur at either nitrogen, leading to a mixture of products that are often difficult to separate.[1]

However, for your target synthesis, you begin with unsubstituted pyrazole . Because the C3 and C5 positions are identical (both have a hydrogen atom), the N1 and N2 positions are chemically equivalent. Therefore, alkylation will result in a single product, 1-(cyclopropylmethyl)-1H-pyrazole, and you do not need to be concerned with regioisomers at this stage.

Part 2: Iodination of 1-(Cyclopropylmethyl)-1H-pyrazole

Question 3: My iodination step is giving a low yield of the desired 4-iodo product. What are the most effective iodinating reagents and conditions?

Answer: A low yield in the electrophilic iodination of the pyrazole ring is a common problem. The key is to select an appropriate iodinating system that generates a sufficiently electrophilic iodine species ("I⁺") to react with the electron-rich pyrazole ring. The C4 position is the most nucleophilic and sterically accessible, making it the preferred site of iodination.[3]

Several methods can be employed, each with distinct advantages:

  • Molecular Iodine (I₂) with an Oxidant: This is a highly effective and increasingly popular approach. Molecular iodine itself is not very electrophilic. An oxidant is used to generate a more potent electrophilic species in situ.

    • Hydrogen Peroxide (H₂O₂): This creates a "green" and practical method that uses water as a solvent and generates water as the only by-product.[4] It is atom-economical and environmentally friendly. Yields are often excellent (63-100%).[3]

    • Ceric Ammonium Nitrate (CAN): CAN acts as a mild oxidant and is effective for the regioselective iodination of various pyrazole derivatives. The reaction is typically run in acetonitrile.[3][5]

  • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond. It is highly effective and often gives high yields (up to 95%) at room temperature.[3][6] A weak base like lithium carbonate (Li₂CO₃) is typically added to neutralize the HCl formed during the reaction, preventing potential de-alkylation or other acid-catalyzed side reactions.[3][6]

  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle solid source of electrophilic iodine. It is often used in solvents like dichloromethane or acetonitrile. The addition of an acid catalyst (e.g., H₂SO₄ or TFA) can be necessary for less reactive substrates.[3]

Table 2: Comparative Performance of Common Pyrazole Iodination Methods

MethodReagent(s)SolventTemp.Typical Yield (%)Notes
Green MethodI₂, H₂O₂WaterRoom Temp.63-100Environmentally friendly; water is the only by-product.[3][4]
ICl MethodICl, Li₂CO₃DichloromethaneRoom Temp.up to 95Highly effective; base is crucial to neutralize HCl.[3][6]
CAN MethodI₂, CANAcetonitrileRefluxGood to ExcellentCAN acts as a mild oxidant, good for various derivatives.[3][5]
NIS MethodNISAcetonitrile/DCMRoom Temp.GoodEasy to handle solid reagent; may require an acid catalyst.[3]

Question 4: My reaction produces a dark-colored mixture, and after work-up, I have difficulty removing the excess iodine. What is the correct quenching and purification procedure?

Answer: The dark brown or purple color is characteristic of residual molecular iodine (I₂). It is essential to quench this excess iodine before extraction and purification to prevent it from co-eluting with your product.

Standard Quenching Procedure:

  • After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly add a 5-10% aqueous solution of a reducing agent until the dark color disappears and the solution becomes colorless or pale yellow.

    • Sodium Thiosulfate (Na₂S₂O₃): This is the most common choice. It reacts with iodine to form colorless sodium iodide and sodium tetrathionate (2Na₂S₂O₃ + I₂ → 2NaI + Na₂S₄O₆).

    • Sodium Bisulfite (NaHSO₃): Also highly effective at reducing iodine.[3]

  • Once quenched, proceed with your standard aqueous work-up (e.g., extraction with a solvent like ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Purification: The crude product can then be purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of hexane/ethyl acetate, is typically effective for separating the non-polar product from any polar impurities.

Experimental Workflow & Logic

The overall synthesis follows a logical two-step sequence. First, the pyrazole nitrogen is functionalized with the cyclopropylmethyl group. This step is crucial as the N-H proton of an un-substituted pyrazole can interfere with some iodination reagents. The subsequent C-H functionalization at the 4-position is a classic electrophilic aromatic substitution.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C4-Iodination Py Pyrazole Intermediate 1-(Cyclopropylmethyl) -1H-pyrazole Py->Intermediate Nucleophilic Substitution CPMBr Cyclopropylmethyl Bromide CPMBr->Intermediate Nucleophilic Substitution Base Base (e.g., NaH) Base->Intermediate Nucleophilic Substitution Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Nucleophilic Substitution FinalProduct 1-(Cyclopropylmethyl) -4-iodo-1H-pyrazole Intermediate->FinalProduct Electrophilic Aromatic Substitution Iodine Iodinating Agent (e.g., I₂/H₂O₂) Iodine->FinalProduct Solvent2 Solvent (e.g., Water) Solvent2->FinalProduct Workup Quench & Work-up (Na₂S₂O₃) FinalProduct->Workup Purification Column Chromatography Workup->Purification G cluster_conditions Condition Optimization start Low Yield in Iodination Step check_reagents Are Iodinating Reagents (I₂, H₂O₂) Fresh? start->check_reagents check_sm Is Starting Material (Alkylated Pyrazole) Pure? check_reagents->check_sm Yes outcome_reagents_no Use Fresh/New Reagents. (e.g., Titrate H₂O₂) check_reagents->outcome_reagents_no No check_conditions Are Reaction Conditions Optimal? check_sm->check_conditions Yes outcome_sm_no Re-purify Starting Material (Distillation/Chromatography) check_sm->outcome_sm_no No temp Increase Temp Slightly? (e.g., to 40°C) check_conditions->temp time Increase Reaction Time? temp->time No Improvement outcome_success Yield Improved temp->outcome_success Improvement method Change Iodination Method? (e.g., to ICl or NIS) time->method No Improvement time->outcome_success Improvement method->outcome_success Improvement

Sources

Regioselectivity issues in alkylation of 4-iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Optimization in the Alkylation of 4-Iodopyrazole Scaffolds Document ID: TS-PYR-4I-002 Last Updated: February 14, 2026

Core Directive & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering one of two specific issues with 4-iodopyrazole alkylation:

  • Isomeric Mixtures: You are alkylating a 3-substituted-4-iodopyrazole and obtaining inseparable mixtures of N1- and N2-alkylated products.

  • Over-Alkylation: You are alkylating the parent 4-iodopyrazole and observing quaternary ammonium salt formation (bis-alkylation).

Crucial Structural Note: The parent molecule, 4-iodopyrazole , is symmetric. Alkylation at N1 or N2 yields the exact same product (1-alkyl-4-iodopyrazole) due to rapid tautomerism before alkylation and symmetry after. "Regioselectivity" in the strict sense only applies when the symmetry is broken (e.g., a substituent at C3) or when distinguishing between mono-alkylation (desired) and bis-alkylation (undesired).

The Tautomer Trap: Mechanistic Insights

Understanding the "why" allows you to predict the "how." The pyrazole ring exists in a tautomeric equilibrium.

The Equilibrium Challenge

In 3-substituted-4-iodopyrazoles, the proton shuttles between N1 and N2.

  • Sterics: The alkylating agent (

    
    ) prefers the least hindered nitrogen.[1] If you have a bulky group at C3, alkylation preferentially occurs at the distal nitrogen (N1).
    
  • Electronics: Electron-withdrawing groups (EWG) at C3 increase the acidity of the adjacent NH but also decrease the nucleophilicity of the adjacent nitrogen (N2), further favoring N1 alkylation.

  • The Iodine Effect: The iodine at C4 is inductively electron-withdrawing (

    
     effect) but donates electron density via resonance. It significantly increases the acidity of the NH proton (
    
    
    
    ) compared to unsubstituted pyrazole (
    
    
    ), making the anion easier to form but less nucleophilic.
Visualizing the Pathway

PyrazoleAlkylation TautomerA 3-R-4-Iodo-1H-pyrazole (Tautomer A) TautomerB 5-R-4-Iodo-1H-pyrazole (Tautomer B) TautomerA->TautomerB Fast Equilibrium Anion Pyrazolyl Anion (Resonance Hybrid) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) ProductN1 N1-Alkyl Product (Major via Sterics) Anion->ProductN1 R-X (Attack at distal N) ProductN2 N2-Alkyl Product (Minor via Sterics) Anion->ProductN2 R-X (Attack at proximal N)

Figure 1: The tautomeric equilibrium leads to a common anion intermediate. The product ratio is determined by the transition state energy, heavily influenced by steric clash between the C3-substituent and the incoming electrophile.

Troubleshooting Guides

Scenario A: "I am getting a 1:1 mixture of N1/N2 isomers."

Context: You are alkylating a 3-substituted-4-iodopyrazole.

Root Cause: The substituent at C3 is not bulky enough to sterically block the N2 position, or the solvent/base combination is masking the steric difference.

Protocol Optimization Matrix:

VariableRecommendationMechanism
Base Switch to

or

Cesium (large cation) promotes a "loose" ion pair, allowing the anion to act more freely, often enhancing the steric preference for N1.
Solvent DMF or DMSO Polar aprotic solvents dissociate the ion pair.
Alternative Mitsunobu Reaction Proceed via the alcohol (

) instead of halide. The bulky

/DEAD complex often amplifies steric differentiation.
Nuclear Option Blocking Groups If separation is impossible, use a removable blocking group (e.g., THP) on the N, iodinate C4, then alkylate.
Scenario B: "I am seeing bis-alkylation (Quaternary Salt)."

Context: You are alkylating parent 4-iodopyrazole.

Root Cause: The product (1-alkyl-4-iodopyrazole) is still nucleophilic. If excess alkyl halide is present, the N2 position attacks a second equivalent of electrophile.

Solution:

  • Stoichiometry: Use a slight deficiency of the alkyl halide (0.95 equiv).

  • Sequence: Add the alkyl halide slowly to the pyrazole/base mixture (inverse addition) to keep the concentration of electrophile low relative to the unreacted pyrazole.

  • Phase Transfer: Use Toluene/50% NaOH with a catalyst (

    
    ). The product moves to the organic phase, protecting it from further reaction with the aqueous base/halide interface.
    

Validated Experimental Protocols

Protocol 1: High-Selectivity Alkylation

Best for: Standard primary alkyl halides.

  • Dissolution: Dissolve 3-substituted-4-iodopyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at RT for 30 mins.
    
    • Why: Ensures complete formation of the pyrazolyl anion before introducing the electrophile.

  • Alkylation: Add Alkyl Bromide/Iodide (1.05 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive halides) for 2-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[2][3][4]
    
Protocol 2: Mitsunobu Alkylation

Best for: When alkyl halides are unstable or unavailable; often improves regioselectivity.

  • Setup: Dissolve 4-iodopyrazole derivative (1.0 equiv), Alcohol R-OH (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF or Toluene. Cool to 0°C.[5]
    
  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 15 mins.

    • Note: The solution will turn yellow/orange.

  • Warming: Allow to warm to RT and stir overnight.

  • Workup: Concentrate and purify directly via column chromatography.

    • Tip: Use

      
      -polymer bound reagents if product separation from phosphine oxide is difficult.
      

Decision Logic for Researchers

Use this flow to select the correct methodology for your specific substrate.

DecisionTree Start Start: Alkylation of 4-Iodopyrazole Scaffold IsSubstituted Is there a substituent at C3/C5? Start->IsSubstituted NoSub No (Symmetric Parent) IsSubstituted->NoSub No YesSub Yes (Asymmetric) IsSubstituted->YesSub Yes BisAlkylation Risk: Bis-alkylation Action: Control Stoichiometry (0.95 eq R-X) NoSub->BisAlkylation StericCheck Is the C3 substituent sterically bulky? (tBu, Ph) YesSub->StericCheck Bulky Steric Control Likely Use Cs2CO3/DMF Expect N1 Major StericCheck->Bulky Yes NotBulky Mixture Likely StericCheck->NotBulky No Mitsunobu Try Mitsunobu Conditions (PPh3/DIAD) NotBulky->Mitsunobu Alternative

Figure 2: Strategic decision tree for optimizing reaction conditions based on substrate sterics and symmetry.

Frequently Asked Questions (FAQs)

Q: Does the iodine atom at C4 affect the regioselectivity? A: Not sterically. The iodine is at the "back" of the molecule, equidistant from N1 and N2. However, it makes the pyrazole significantly more acidic (


 drop of ~6 units). This means you can use milder bases (

instead of

), which is often beneficial for functional group tolerance [1].

Q: I need the N2-alkylated product (the more hindered isomer). How do I get it? A: This is the "anti-thermodynamic" product. Direct alkylation will fight you.

  • Strategy 1: Use a blocking group.[6] React 3-substituted-pyrazole with a trityl group (goes to N1).[3] Then alkylate N2 with a potent electrophile (like MeOTf). Finally, deprotect N1.

  • Strategy 2: Cyclization. Build the pyrazole with the substituent already on the nitrogen using hydrazine derivatives, rather than alkylating the pre-formed ring [2].

Q: Can I use Copper catalysis? A: Yes. Copper-catalyzed cross-coupling (Chan-Lam or Ullmann type) with boronic acids is excellent for arylating N1, but for alkylation, standard


 or Mitsunobu is preferred due to cost and simplicity [3].

References

  • BenchChem Technical Support. "Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles." BenchChem, 2025.[2][3][6][7] Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Organic Chemistry Portal. Link

  • WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." WuXi AppTec, 2024. Link

  • National Institutes of Health (NIH). "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." PubMed, 2024. Link

Sources

Technical Support Center: Purification of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole

[1]

Ticket ID: PUR-PYR-4I-CPM Subject: Optimization of Flash Chromatography for N-alkylated Iodopyrazoles Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

This guide addresses the purification of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole , a critical building block often used in Suzuki-Miyaura cross-couplings.[1] The purification of this molecule presents a unique dichotomy: the cyclopropylmethyl and iodine moieties impart significant lipophilicity, while the pyrazole nitrogen (N2) retains basic character, leading to potential interactions with acidic silanols on the stationary phase.

This document provides a self-validating workflow to maximize yield and purity, specifically addressing common failure modes like "tailing," co-elution with alkyl halides, and light-induced deiodination.

Module 1: Pre-Purification Triage (The "Triage")

Before packing the column, you must characterize the crude mixture. Blindly running a gradient often leads to poor separation of the non-polar alkyl halide impurities.

Physicochemical Assessment
PropertyValue / CharacteristicImplication for Chromatography
Polarity Low-to-ModerateElutes relatively early in standard normal phase systems.
Basicity Weakly Basic (N2 lone pair)Risk: Tailing on acidic silica (pH ~5).[1] Fix: Add 1% Et₃N.
UV Activity Active (λmax ~250-260 nm)Detectable by UV.[1] Iodine auxochrome enhances absorbance.
Stability Light SensitiveRisk: C-I bond homolysis (purple discoloration). Fix: Wrap column in foil.
The TLC Stress Test

Do not rely on a single TLC plate. Perform the "Three-Point Check" to determine the optimal mobile phase.

  • Plate 1 (100% Hexanes): Check for unreacted cyclopropylmethyl bromide/chloride.[1] These usually run near the solvent front (Rf > 0.8).

  • Plate 2 (20% EtOAc in Hexanes): This is your target window. The product should appear around Rf 0.3 – 0.4 .

  • Plate 3 (50% EtOAc in Hexanes): Check for unreacted 4-iodopyrazole (starting material).[1] This is a Hydrogen-bond donor and will likely stay near the baseline or run much lower (Rf < 0.2) in non-polar systems.[2]

Technical Note: If your product spot is "streaking" rather than a tight circle, the pyrazole nitrogen is interacting with the silica. You must buffer your mobile phase (see Module 2).

Module 2: The Chromatography Strategy

Mobile Phase Decision Matrix

The following logic gate ensures you select the correct solvent system based on your TLC data.

MobilePhaseLogicStartStart: TLC in 20% EtOAc/HexaneCheckRfAnalyze Product Rf ValueStart->CheckRfHighRfRf > 0.6(Elutes too fast)CheckRf->HighRfLowRfRf < 0.2(Stuck at baseline)CheckRf->LowRfGoodRfRf 0.25 - 0.35(Optimal)CheckRf->GoodRfActionHighReduce Polarity:Try 5-10% EtOAc/HexaneHighRf->ActionHighActionLowIncrease Polarity:Try 30-40% EtOAc/HexaneLowRf->ActionLowCheckShapeCheck Spot ShapeGoodRf->CheckShapeActionHigh->CheckShapeActionLow->CheckShapeStreakingStreaking/Tailing?CheckShape->StreakingNoStreakRound SpotCheckShape->NoStreakAddBaseAdd 1% Et3N to Mobile Phase(Neutralize Silica)Streaking->AddBaseFinalSystemProceed to ColumnNoStreak->FinalSystemAddBase->FinalSystem

Figure 1: Decision matrix for mobile phase selection based on Thin Layer Chromatography (TLC) behavior.

The Protocol: Isocratic vs. Gradient

For this specific molecule, a Step Gradient is superior to isocratic elution to remove the non-polar alkyl halide first.

  • Column Preparation: Pack silica gel (40-63 µm) using 100% Hexanes.

    • Why? This removes air bubbles and establishes a non-polar baseline.

  • Loading: Use Dry Loading .

    • Dissolve crude in minimal DCM.

    • Add silica (ratio 1:2 crude:silica).[1]

    • Rotovap to dryness (free-flowing powder).[1]

    • Load powder on top of the packed bed.

    • Causality: Wet loading with DCM can cause "washout" where the solvent carries the compound down the column before the gradient starts, ruining resolution.

  • Elution Profile:

    • 0 - 5 mins (100% Hexanes): Elutes unreacted cyclopropylmethyl bromide.

    • 5 - 20 mins (0% → 20% EtOAc): Ramp up. The product usually elutes at ~15-20% EtOAc.

    • 20+ mins (Flush with 50% EtOAc): Elutes unreacted 4-iodopyrazole and polar byproducts.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a "ghost" spot just above it. What is it?

Diagnosis: This is likely the N-alkylation regioisomer (if your starting material was substituted) or a bis-alkylated impurity (unlikely for pyrazoles but possible if conditions were extreme).[1]

  • Correction: However, for unsubstituted 4-iodopyrazole, N1 and N2 are tautomerically equivalent.[1] The product is symmetric until alkylated.

  • Real Suspect: It is more likely unreacted cyclopropylmethyl halide if the spot is UV-weak but iodine-active.

  • Solution: Switch to a Toluene/EtOAc system. Toluene provides "π-π interaction" selectivity with the pyrazole ring, often separating it from aliphatic impurities better than Hexanes.[1]

Q2: The fractions turned purple overnight. Is my compound ruined?

Diagnosis: Deiodination . The C-I bond is weak. Exposure to light or acidic silica for prolonged periods causes homolytic cleavage, releasing

Solution:
  • Speed: Do not leave the compound on the column overnight.

  • Protection: Wrap the column in aluminum foil during the run.

  • Rescue: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) to reduce 
    
    
    back to iodide (colorless), then re-column if necessary.[1]
Q3: I see a spot at the baseline that never moves, even in 50% EtOAc.

Diagnosis: This is likely the Quaternary Ammonium Salt (N,N'-dialkylated species) or inorganic salts from the reaction (CsI, KBr).[1] Solution: Leave it. This is the purpose of the column. Do not ramp to 100% MeOH "just to clean the column" unless you have collected your product, or you will wash these trash compounds into your clean fractions.

Module 4: Post-Column Handling

Once purified, the stability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is the next priority.[1]

  • Evaporation: Use a rotary evaporator bath temperature < 40°C . High heat can trigger elimination of the cyclopropyl group or deiodination.

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C .
    
  • Verification: Run a final NMR. Look for the characteristic doublet (approx 0.6-0.7 ppm) and multiplet of the cyclopropyl ring to ensure the ring is intact and hasn't ring-opened to a butenyl chain (a common acid-catalyzed rearrangement).

References

  • Synthesis and Properties of 4-Iodopyrazoles

    • PubChem Compound Summary for CID 77022 (4-Iodopyrazole).[1] National Center for Biotechnology Information (2025). Link

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Northrop, B. H.[1] Flash Column Chromatography Optimization Guide. Wesleyan University. Link

  • Stability of Cyclopropylmethyl Cations

    • March's Advanced Organic Chemistry, 7th ed., Section 10.C.i (Non-classical carbocations).[1][3] Wiley-Interscience.

  • General Purification Protocols

    • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses (2025).[1] Link

Technical Support Center: Minimizing Bis-Alkylation Side Products in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in pyrazole synthesis: the formation of bis-alkylation side products. Our focus is to provide you with the mechanistic understanding and practical protocols necessary to optimize your reactions and improve product yields.

I. Frequently Asked Questions (FAQs)

Q1: What is bis-alkylation in the context of pyrazole synthesis, and why is it a problem?

A1: Bis-alkylation is a side reaction where a pyrazole molecule is alkylated at both of its nitrogen atoms, leading to the formation of a quaternary pyrazolium salt. This is often an undesired byproduct that consumes starting material and the alkylating agent, thereby reducing the yield of the target N-alkylated pyrazole. Furthermore, the resulting pyrazolium salt can complicate the purification process.

Q2: What are the primary factors that promote the formation of bis-alkylation products?

A2: Several factors can contribute to an increased likelihood of bis-alkylation:

  • High Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or dimethyl sulfate, are more prone to over-alkylation.[1][2]

  • Extended Reaction Times and Elevated Temperatures: Longer reaction times and higher temperatures can provide the necessary energy and opportunity for the second alkylation to occur.

  • Stoichiometry: Using a large excess of the alkylating agent significantly increases the probability of bis-alkylation.

  • Strongly Basic Conditions: While a base is necessary to deprotonate the pyrazole, highly basic conditions can increase the nucleophilicity of the mono-alkylated product, making it more susceptible to a second alkylation.

Q3: Are there any general starting conditions you recommend to minimize bis-alkylation from the outset?

A3: A good starting point is to use a slight excess (1.1 equivalents) of a moderately reactive alkylating agent (e.g., an alkyl bromide instead of an iodide) and a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[3] Running the reaction at room temperature and carefully monitoring its progress by TLC or LC-MS to avoid unnecessarily long reaction times is also advisable.

II. Troubleshooting Guide: A Mechanistic Approach

When encountering significant bis-alkylation, a systematic approach to troubleshooting is essential. The following sections break down the key experimental variables and provide actionable solutions grounded in chemical principles.

The Role of Steric Hindrance

The steric environment around the nitrogen atoms of the pyrazole ring plays a crucial role in dictating the feasibility of a second alkylation.

Issue: Your desired mono-alkylated pyrazole is readily undergoing a second alkylation.

Troubleshooting Strategy:

  • Increase Steric Bulk on the Alkylating Agent: If your synthesis allows, switching to a bulkier alkylating agent can sterically shield the second nitrogen atom from attack. For example, using isopropyl bromide instead of ethyl bromide.

  • Utilize Sterically Hindered Pyrazole Substituents: If you are designing a synthesis from scratch, introducing a bulky substituent at the 3- or 5-position of the pyrazole ring can effectively prevent bis-alkylation by physically blocking access to the adjacent nitrogen.[4]

The Influence of Reaction Conditions

Fine-tuning the reaction conditions is one of the most powerful tools to control the formation of side products.

Choice of Base and Solvent

The base and solvent system determines the concentration and reactivity of the pyrazolate anion, which directly impacts the reaction's selectivity.

Issue: Significant bis-alkylation is observed with your current base/solvent combination.

Troubleshooting Strategies:

  • Employ a Weaker Base: Strong bases like sodium hydride (NaH) can lead to a high concentration of the highly reactive pyrazolate anion, which can promote over-alkylation. Switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can temper the reactivity and improve selectivity.

  • Optimize the Solvent: Polar aprotic solvents like DMF and DMSO are generally good choices as they effectively solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion.[3] However, in some cases, a less polar solvent might reduce the rate of the second alkylation more significantly than the first.

Base Solvent Typical Outcome for N-Alkylation Potential for Bis-Alkylation
K₂CO₃DMSO, DMFEffective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][5]Moderate
NaHTHF, DMFCan prevent the formation of regioisomeric products in certain cases.[3][6]High, due to increased nucleophilicity
Cs₂CO₃AcetonitrileOften provides high yields and can simplify work-up.Moderate to High
Temperature and Reaction Time

Issue: Bis-alkylation increases as the reaction progresses.

Troubleshooting Strategy:

  • Lower the Reaction Temperature: Reducing the temperature can often increase the selectivity of the reaction by favoring the kinetically preferred mono-alkylation over the thermodynamically more demanding bis-alkylation.

  • Careful Monitoring: Avoid arbitrarily long reaction times. Monitor the reaction's progress using TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.

Strategic Use of Protecting Groups

When other methods fail to provide the desired selectivity, a protecting group strategy can be a robust solution.[7][8]

Issue: Bis-alkylation is unavoidable under various conditions, or the desired regioselectivity for mono-alkylation is difficult to achieve.

Troubleshooting Strategy:

  • Protect the Pyrazole: Protect one of the nitrogen atoms with a suitable protecting group. The tetrahydropyranyl (THP) group is a good choice as it is introduced under mild, solvent- and catalyst-free conditions and is resistant to strongly basic conditions.[7][9]

  • Perform the Alkylation: With one nitrogen blocked, the alkylation will proceed selectively at the remaining free nitrogen.

  • Deprotection: Remove the protecting group to yield the desired mono-alkylated pyrazole. The THP group can often be removed under acidic conditions.[10]

Workflow for a Protecting Group Strategy

G start Start with Pyrazole protect Protect with THP (e.g., Dihydropyran) start->protect alkylate Alkylate the unprotected N (Base, Alkyl Halide) protect->alkylate deprotect Deprotect (Acidic Conditions) alkylate->deprotect end_product Desired Mono-alkylated Pyrazole deprotect->end_product

Caption: Protecting group strategy workflow.

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Bis-Alkylation using K₂CO₃ in DMF

This protocol provides a reliable starting point for the N-alkylation of pyrazoles with minimized risk of bis-alkylation.

Materials:

  • Substituted pyrazole (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and potassium carbonate.

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Add the alkyl halide dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protecting Group Approach using a THP Group

This protocol outlines the use of a THP protecting group to ensure mono-alkylation.

Step A: Protection

  • In a solvent-free reaction, gently warm a mixture of the pyrazole and an equimolar amount of 2,3-dihydropyran. The reaction is typically quantitative.[7]

Step B: Alkylation

  • Dissolve the N-THP-protected pyrazole in an anhydrous solvent like THF.

  • Cool the solution to -78 °C and add a strong base like n-butyllithium to deprotonate the C5 position, followed by the addition of the alkylating agent.[7] Alternatively, for N-alkylation at the unprotected nitrogen, use the conditions described in Protocol 1.

Step C: Deprotection

  • Dissolve the alkylated, THP-protected pyrazole in a suitable solvent like methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature until deprotection is complete as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture, remove the solvent, and purify the product.

Decision Tree for Troubleshooting Bis-Alkylation

G start Bis-alkylation Observed q1 Is the alkylating agent highly reactive (e.g., MeI, DMS)? start->q1 change_reagent Switch to a less reactive agent (e.g., Alkyl Bromide or Chloride) q1->change_reagent Yes q2 Are you using a strong base (e.g., NaH)? q1->q2 No end Problem Resolved? change_reagent->end change_base Use a milder base (e.g., K₂CO₃, Cs₂CO₃) q2->change_base Yes q3 Is the reaction run at elevated temperature? q2->q3 No change_base->end lower_temp Lower the reaction temperature q3->lower_temp Yes monitor Carefully monitor reaction progress and quench upon completion q3->monitor No lower_temp->end monitor->end success Continue with Optimized Protocol end->success Yes protecting_group Consider a Protecting Group Strategy end->protecting_group No

Caption: A decision tree for troubleshooting bis-alkylation.

IV. References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. BenchChem.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI.

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Unit 4 Pyrazole | PDF. Slideshare.

  • N-alkylation method of pyrazole. Google Patents.

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.

  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

  • Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Semantic Scholar.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.

  • Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem.

Sources

Suzuki Coupling with Iodopyrazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving iodopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful cross-coupling reactions. The pyrazole scaffold is a critical component in numerous biologically active compounds, making its efficient functionalization a key priority in medicinal chemistry.[1] Iodopyrazoles are excellent substrates for Suzuki-Miyaura couplings due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[1] However, this enhanced reactivity can also present unique challenges.

This guide moves beyond simple procedural lists to explain the "why" behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an iodopyrazole is resulting in low or no yield. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Suzuki coupling with an iodopyrazole can often be traced back to a few critical parameters. A systematic approach to troubleshooting is the most effective strategy.[2]

  • Catalyst Activity: The foremost consideration is the health of your palladium catalyst. The active catalytic species is Pd(0), and if it's not being generated efficiently or is deactivating, the reaction will fail.[2][3]

    • Troubleshooting:

      • Ensure your palladium source, especially if it's a Pd(II) precatalyst like Pd(OAc)₂, is of high quality. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G2 or G3 precatalyst) that reliably forms the active catalyst.[1][3]

      • Thoroughly degas all solvents and the reaction mixture itself to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[3] Common degassing methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[3]

  • Ligand Selection: The choice of ligand is paramount, as it directly influences the catalyst's stability and reactivity. For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction steps.[2]

    • Troubleshooting:

      • If you are using a simple ligand like PPh₃ and seeing poor results, consider switching to a Buchwald-type ligand such as XPhos or SPhos.[1][4] These ligands are known to improve efficiency, especially for challenging substrates.[1]

  • Base Selection and Solubility: The base is crucial for activating the boronic acid in the transmetalation step.[5] Its effectiveness is highly dependent on its strength, solubility, and the solvent system.

    • Troubleshooting:

      • If a weaker base like Na₂CO₃ is failing, screen stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[1][2]

      • Ensure the base is sufficiently soluble in the reaction medium. In many cases, a mixed solvent system, such as dioxane/water or DME/water, is used to dissolve both the organic substrates and the inorganic base.[1]

Q2: I am observing a significant amount of a deiodinated pyrazole byproduct. What causes this, and how can I prevent it?

A2: Deiodination, or hydrodehalogenation, is a common and troublesome side reaction where the iodine on the pyrazole is replaced by a hydrogen atom.[6] This is particularly prevalent with iodopyrazoles, which show a greater propensity for this side reaction compared to their bromo and chloro analogs.[6][7][8][9]

  • Underlying Causes:

    • Catalyst and Ligand Choice: The electronic and steric properties of the catalyst-ligand complex play a significant role.

    • Base and Solvent: The choice of base and solvent can create pathways that favor dehalogenation. For example, some amine bases or alcohol solvents can act as hydride sources.[3][10]

    • Temperature: Higher reaction temperatures can sometimes accelerate the rate of deiodination.[6]

  • Troubleshooting Strategies:

    • Switch to a Less Reactive Halide: If feasible, using a 4-bromopyrazole instead of a 4-iodopyrazole can significantly reduce dehalogenation, although it may require more forcing reaction conditions.[7][8][9]

    • Ligand Optimization: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination step over the deiodination pathway.[6]

    • Base and Solvent Modification: If dehalogenation is a major issue, consider switching from amine or hydroxide bases to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[3] Using aprotic solvents like dioxane or toluene instead of protic solvents like alcohols can also help.[3]

Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause, and what are the solutions?

A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen.[10][11]

  • Primary Cause: Inadequate degassing of the reaction mixture is the most common culprit. Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the boronic acid.[10][11]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure that all solvents, including any water used in the reaction, are thoroughly degassed before use.[3][12] The entire reaction setup should be purged with an inert gas.

    • Use High-Purity Reagents: Ensure the boronic acid is pure and not partially hydrolyzed.

    • Ligand Choice: Bulky ligands can often suppress homocoupling.[13]

Q4: Can the N-H group of an unprotected pyrazole interfere with the Suzuki coupling?

A4: Yes, the acidic N-H proton of unprotected pyrazoles can indeed interfere with the catalytic cycle.[14] The presence of unprotected 1,2- or 1,3-azoles can lead to the formation of palladium(II) intermediates that act as catalyst reservoirs, effectively inhibiting the reaction.[14]

  • Troubleshooting:

    • While many protocols have been developed for unprotected pyrazoles, if you are facing persistent issues, protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can be a viable strategy.

    • Alternatively, careful selection of the catalyst system and reaction conditions can overcome this inhibition. For instance, using specific precatalysts and bases like K₃PO₄ has been shown to be effective for the coupling of unprotected azoles.[14]

Troubleshooting Decision Pathway

Here is a logical workflow to diagnose and resolve common Suzuki coupling failures with iodopyrazoles.

Suzuki_Troubleshooting Start Reaction Failure: Low Yield / No Product Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Degassing 2. Verify Degassing Start->Check_Degassing Check_Base 3. Assess Base & Solvent Start->Check_Base Side_Reaction Side Reaction Observed? Start->Side_Reaction Solution_Catalyst Use Pre-catalyst (e.g., XPhos Pd G2) Switch to Bulky Ligand (XPhos, SPhos) Check_Catalyst->Solution_Catalyst Inactive? Solution_Degassing Re-run with rigorous degassing (Freeze-Pump-Thaw or extended sparging) Check_Degassing->Solution_Degassing Insufficient? Solution_Base Screen stronger bases (K3PO4, Cs2CO3) Ensure base solubility Check_Base->Solution_Base Ineffective? Deiodination Deiodination Product Side_Reaction->Deiodination Yes Homocoupling Homocoupling Product Side_Reaction->Homocoupling Yes Solution_Deiodination Switch to Bromopyrazole if possible Use aprotic solvent Use carbonate/phosphate base Deiodination->Solution_Deiodination Homocoupling->Solution_Degassing Success Reaction Successful Solution_Catalyst->Success Solution_Degassing->Success Solution_Base->Success Solution_Deiodination->Success

Caption: Troubleshooting workflow for Suzuki coupling failures.

Optimized Reaction Parameters

The success of a Suzuki coupling with an iodopyrazole is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1] The following tables summarize recommended starting points for reaction optimization.

Table 1: Recommended Catalyst Systems

Catalyst SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None (pre-formed)2 - 5A common starting point, but can be sensitive to air and may not be effective for all substrates.[1]
Pd(OAc)₂XPhos or SPhos2 - 5A versatile system. The bulky, electron-rich ligand is often crucial for high yields with heteroaromatic halides.[1]
XPhos Pd G2/G3Integrated2 - 5Air-stable precatalysts that reliably generate the active Pd(0) species.[1][7] Highly recommended for difficult couplings.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemRatio (Organic:Water)Notes
Na₂CO₃2.0 - 2.51,4-Dioxane / H₂O4:1A standard, cost-effective choice.[1]
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O4:1A stronger base, often effective when carbonates fail.[14]
Cs₂CO₃2.0 - 2.5DME / H₂O~3:1.2A highly effective but more expensive base, known for its high solubility.[1]
KF2.0 - 3.0Toluene / H₂O3:1A milder base that can be useful if base-sensitive functional groups are present.[1][5]

Detailed Experimental Protocol: General Procedure for Suzuki Coupling of 4-Iodopyrazole

This protocol provides a robust starting point for the Suzuki coupling of a generic 4-iodopyrazole with an arylboronic acid.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 4-iodopyrazole (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (e.g., 1.1 equiv), the palladium catalyst (5 mol %), and the base (2.5 equiv).[1]

  • Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Degassing (Optional but Recommended): For maximum removal of oxygen, bubble argon through the reaction mixture for an additional 10-15 minutes.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[1] Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.[1]

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.[1]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) (X = I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OR)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Borate [Ar²-B(OR)₂(OH)]⁻ Base->Borate Borate->Transmetal ArylHalide Ar¹-I (Iodopyrazole) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-iodine bond of the pyrazole.[1] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the activated boronic acid (borate complex) is transferred to the palladium center, displacing the iodide.[5] Finally, reductive elimination occurs, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[10]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available from: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]

  • Problems with Suzuki coupling. Reddit. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape of Pyrazole Iodination

Optimizing temperature for pyrazole iodination is not merely about increasing reaction rates; it is the primary switch for regioselectivity and conversion efficiency .

  • Electrophilic Aromatic Substitution (EAS) at C-4: Typically thermodynamically controlled. For electron-rich pyrazoles, Room Temperature (RT) is sufficient. For electron-deficient pyrazoles (e.g.,

    
    , 
    
    
    
    ), thermal activation (Reflux/80°C) is mandatory to overcome the high activation energy barrier.
  • Lithiation-Trapping at C-5: Strictly kinetically controlled. Requires cryogenic conditions (-78°C) to stabilize the lithiated intermediate and prevent "halogen dance" or decomposition.

Decision Matrix: Selecting the Right Temperature Window

Before heating your flask, determine the electronic nature of your substrate. The following logic flow dictates your thermal strategy.

PyrazoleIodination Start START: Analyze Substrate SubstrateType Electronic Nature? Start->SubstrateType Rich Electron-Rich / Neutral (Alkyl, Aryl, -NH2) SubstrateType->Rich Donating Groups Poor Electron-Deficient (-CF3, -NO2, -COR) SubstrateType->Poor Withdrawing Groups Target Target Position? Rich->Target Poor->Target C4 C-4 Iodination (EAS Mechanism) Target->C4 Standard C5 C-5 Iodination (Lithiation Mechanism) Target->C5 Site-Specific MethodA Protocol A: Green Oxidative (I2 / H2O2) Temp: 20-25°C C4->MethodA Activated Substrate MethodB Protocol B: Acidic/Oxidative (NIS/TFA or I2/CAN) Temp: 80°C - Reflux C4->MethodB Deactivated Substrate MethodC Protocol C: Lithiation (n-BuLi / I2) Temp: -78°C C5->MethodC Any Substrate

Caption: Thermal decision tree for selecting iodination protocols based on substrate electronics and regiochemical targets.

Comparative Data: Temperature Effects on Yield

The table below aggregates experimental data demonstrating how temperature correlates with yield for different reagent systems.

Substrate TypeReagent SystemSolventTemp (°C)Time (h)Yield (%)RegioselectivityRef
Activated (1-H-pyrazole)

/

Water25°C (RT) 1-495-98%Exclusive C-4[1, 2]
Deactivated (1-aryl-3-

)

/ CAN
MeCN25°C (RT) 24< 5%N/A[3, 4]
Deactivated (1-aryl-3-

)

/ CAN
MeCN82°C (Reflux) 1685-92%Exclusive C-4[3, 4]
Deactivated (1-aryl-3-

)
NIS / TFAAcOH80°C 1675-89%Exclusive C-4[3]
General (1-aryl-3-

)

-BuLi /

THF-78°C 465-89%Exclusive C-5[3]

Troubleshooting Guide & FAQs

Scenario 1: "I am getting no conversion on my trifluoromethyl-pyrazole."

Diagnosis: Thermal Insufficiency.

  • The Science: The

    
     group is a strong electron-withdrawing group (EWG), deactivating the pyrazole ring towards Electrophilic Aromatic Substitution (EAS). The activation energy barrier is too high for room temperature reagents.
    
  • Solution: Switch to Protocol B (High Temp) .

    • If using

      
      , you must add an oxidant like Ceric Ammonium Nitrate (CAN) and heat to reflux (80°C+)  in Acetonitrile.
      
    • If using N-Iodosuccinimide (NIS), use Trifluoroacetic Acid (TFA) as a co-solvent and heat to 80°C .[1][2] The acid protonates the NIS, making it a "super-electrophile," while the heat provides the necessary kinetic energy [3].

Scenario 2: "My iodine is subliming/depositing on the condenser, and yield is dropping."

Diagnosis: Thermal Overshoot / Poor Condenser Efficiency.

  • The Science: Elemental iodine (

    
    ) sublimes easily. If you reflux vigorously without an efficient cooling trap, you lose your stoichiometry.
    
  • Solution:

    • Seal Check: Ensure the condenser water is <5°C.

    • Stoichiometry: Add a 10-20% excess of

      
       to account for loss.
      
    • Alternative: Use Iodine Monochloride (ICl) at room temperature if the substrate allows, or NIS which is non-volatile [5].

Scenario 3: "I need the iodine at C-5, not C-4, but I keep getting C-4 mixtures."

Diagnosis: Thermodynamic vs. Kinetic Control failure.

  • The Science: C-4 is the thermodynamic trap (most electron-rich spot). You cannot achieve C-5 iodination via standard heating. You must use a Directing Group (DG) strategy with lithiation.

  • Solution: Use Protocol C (Cryogenic) .

    • Cool to -78°C .[3][4][5]

    • Treat with

      
      -BuLi (lithium coordinates to N-1, directing deprotonation at C-5).
      
    • Quench with

      
      .[1][4][5][6][7]
      
    • Warning: If you let this warm up before adding iodine, the lithium may migrate (halogen dance) or the ring may open [3].

Validated Experimental Protocols

Protocol A: Green Iodination (Activated Substrates)

Best for: Unsubstituted or alkyl-substituted pyrazoles.

  • Setup: Suspend pyrazole (1.0 equiv) in water.

  • Addition: Add

    
     (0.5 equiv) and 
    
    
    
    (30% aq, 0.6 equiv).
    • Note:

      
       oxidizes the iodide byproduct back to iodine, making the atom economy 100%.
      
  • Reaction: Stir at Room Temperature (25°C) for 1-4 hours.

  • Workup: Filter the precipitated solid. Wash with 5% sodium bisulfite (to remove trace iodine) and water [1, 2].[4]

Protocol B: CAN-Mediated Oxidative Iodination (Deactivated Substrates)

Best for:


 or 

substituted pyrazoles.
  • Setup: Dissolve 1-aryl-3-(trifluoromethyl)pyrazole (1.0 mmol) in Acetonitrile (6 mL).

  • Reagents: Add Ceric Ammonium Nitrate (CAN) (1.1 equiv) and Elemental Iodine (

    
    ) (1.3 equiv).
    
  • Thermal Step: Heat to Reflux (~82°C) overnight.

    • Checkpoint: Do not check TLC at 1 hour; these reactions often have an induction period.

  • Workup: Cool to RT. Remove solvent in vacuo.[1][5][8] Redissolve in DCM, wash with sat.

    
     (removes excess 
    
    
    
    ) and brine [3, 4].
Protocol C: C-5 Lithiation-Trapping

Best for: Regioselective C-5 targeting.

  • Setup: Dissolve pyrazole in dry THF under Argon/Nitrogen.

  • Cryogenic Step: Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (1.3 equiv) dropwise.[3][4][5] Stir for 10-30 mins at -78°C.
    
  • Trapping: Add

    
     solution (in THF) dropwise at -78°C.
    
  • Warming: Allow to warm to RT only after iodine addition is complete [3].

References

  • ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available at: [Link][9]

  • National Institutes of Health (NIH). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at: [Link]

  • Organic Chemistry Portal. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in solution. We will address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole in solution?

A1: The stability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is influenced by several factors inherent to its structure, which includes a pyrazole ring, a cyclopropylmethyl group, and an iodine atom at the 4-position. The main factors to consider are:

  • pH: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1] While the pyrazole core itself is relatively stable, extreme pH conditions (highly acidic or basic) can potentially lead to degradation over time.

  • Light Exposure (Photostability): Pyrazole derivatives can be susceptible to photodegradation, especially when exposed to UV light.[2] The carbon-iodine bond can also be photolabile, potentially leading to deiodination or the formation of radical species.

  • Temperature (Thermal Stability): Elevated temperatures will accelerate the rate of any potential degradation pathway.[3][4] Long-term storage at room temperature or higher is generally not recommended without prior stability testing.

  • Oxidizing Agents: The pyrazole ring is generally resistant to oxidation, but strong oxidizing agents in the solution can lead to degradation.[2][5] The presence of dissolved oxygen, peroxides from solvents like THF or dioxane, or other reactive oxygen species should be considered.

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and some solvents can contain impurities (like peroxides) that initiate degradation.

Q2: My analytical results (HPLC, LC-MS) show the appearance of a new peak and a decrease in the main peak of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole over a short period. What could be the cause?

A2: This observation strongly suggests that your compound is degrading under your experimental or storage conditions. Here is a systematic approach to troubleshoot this issue:

  • Review Your Solvent: Are you using a fresh, high-purity solvent? Ethers like THF and dioxane can form explosive peroxides over time, which are potent oxidizing agents. Test your solvent for peroxides. Consider switching to a more inert solvent if possible.

  • Protect from Light: Are your solutions protected from light? Storing solutions in amber vials or wrapping them in aluminum foil can prevent photodegradation.[3]

  • Control the Temperature: Are your solutions being stored at an appropriate temperature? For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or -80°C) is recommended.[3]

  • Consider the pH: If you are using a buffered solution, ensure the pH is in a range where the compound is stable. If not using a buffer, consider if any of your reagents are altering the pH of the solution.

  • Inert Atmosphere: If you suspect oxidation is the issue, try degassing your solvent and storing your solutions under an inert atmosphere like argon or nitrogen.[3]

Q3: What are the likely degradation products of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole?

A3: While a definitive answer requires experimental analysis, we can predict potential degradation pathways based on the structure:

  • Deiodination: The carbon-iodine bond can be cleaved, especially under photolytic or certain reductive/oxidative conditions, leading to the formation of 1-(cyclopropylmethyl)-1H-pyrazole. This is a common degradation pathway for iodinated aromatic compounds.

  • Oxidation: Oxidation could potentially lead to the formation of N-oxides on the pyrazole ring or other hydroxylated species, although the pyrazole ring is generally quite stable to oxidation.[2][5]

  • Ring Opening: Under very harsh conditions (strong acids/bases, high heat), the pyrazole ring itself could undergo cleavage, but this is less likely under typical experimental conditions.[6]

To identify the degradation products, we recommend using LC-MS to determine the mass of the new peaks and deduce their structures.

Troubleshooting Guide: Unexpected Experimental Results

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution Degradation due to light, heat, oxidation, or pH.Implement proper storage: protect from light, store at low temperatures, use an inert atmosphere, and ensure pH is controlled.
Inconsistent biological assay results Degradation of the active compound in the assay medium.Perform a stability study of the compound in the assay buffer under the assay conditions (e.g., 37°C, presence of CO2).
Formation of a precipitate in solution Poor solubility or formation of an insoluble degradation product.Check the solubility of the compound in your chosen solvent. If solubility is not the issue, analyze the precipitate to determine if it is a degradation product.
Color change in the solution Formation of a chromophoric degradation product.This is a strong indicator of degradation. Stop using the solution and prepare a fresh batch. Investigate the cause using the steps in Q2.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole. This involves subjecting the compound to harsh conditions to accelerate degradation.[2][6]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Stress: Incubate a sample of the stock solution at 60°C, protected from light, for 2, 8, and 24 hours.

    • Photostability: Expose a sample of the stock solution to a photostability chamber with controlled UV and visible light.

  • Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample using a stability-indicating HPLC method (e.g., with a C18 column and a gradient elution of water and acetonitrile) with UV and MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Check for peak purity of the main peak.

    • Identify the mass of any significant degradation products using the MS data.

Protocol 2: Solution Stability Study

Objective: To determine the stability of the compound in a specific solvent or buffer under defined storage conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole in the solvent(s) of interest at the desired concentration.

  • Storage Conditions: Aliquot the solutions into vials for each time point and store them under the desired conditions (e.g., -20°C protected from light, 4°C protected from light, room temperature on the benchtop).

  • Time Points: Choose appropriate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: At each time point, analyze the samples by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the compound remaining versus time for each storage condition to determine the stability profile.

Visual Guides

G cluster_0 Troubleshooting Workflow for Compound Instability A Suspected Degradation (e.g., new peaks in LC-MS, color change) B Check Solvent (Fresh? Peroxides?) A->B C Protect from Light (Amber vial? Foil?) A->C D Control Temperature (Refrigerate/Freeze?) A->D E Consider pH (Buffered solution?) A->E F Use Inert Atmosphere (Degas solvent? N2/Ar?) A->F G Prepare Fresh Solution B->G C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting instability of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole solutions.

G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H2O2, RT) start->ox photo Photolysis (UV/Vis light) start->photo thermal Thermal Stress (60°C) start->thermal sample Sample at Time Points (e.g., 2, 8, 24h) acid->sample base->sample ox->sample photo->sample thermal->sample analyze Analyze by LC-MS sample->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate

Caption: An experimental workflow for a forced degradation study.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2012). PMC - NIH. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). ScienceDirect. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole serves as a critical intermediate. The iodine handle at the C4 position facilitates Suzuki-Miyaura cross-couplings, while the cyclopropylmethyl motif offers unique metabolic stability and lipophilicity profiles compared to standard alkyl chains.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this compound. Unlike generic spectral databases, we focus on the comparative analysis between the target product and its critical process impurities (specifically unreacted starting material and solvent artifacts). This approach ensures that medicinal chemists can rapidly validate structural integrity and purity with high confidence.

Structural Context & Synthesis Logic

To interpret the NMR spectrum correctly, one must understand the synthetic origin. This molecule is typically synthesized via the N-alkylation of 4-iodopyrazole with (bromomethyl)cyclopropane under basic conditions.

Critical Quality Attributes (CQAs)
  • Regiochemistry: For 4-iodopyrazole, N1 and N2 alkylation result in the same product due to the molecule's symmetry. However, confirming the absence of the N-H proton is crucial.

  • Alkylation Efficiency: Quantifying the ratio of the cyclopropylmethyl group to the pyrazole ring.

  • Solvent Trap: DMSO and water signals often overlap with key aliphatic regions; precise assignment is mandatory.

Visualization: Synthesis & Analysis Workflow

SynthesisWorkflow SM Starting Material (4-Iodopyrazole) Rxn N-Alkylation (Cs2CO3, DMF, 60°C) SM->Rxn Reagent Reagent (Cyclopropylmethyl bromide) Reagent->Rxn Workup Workup (EtOAc/H2O) Rxn->Workup Product Target Product 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole Workup->Product NMR 1H NMR Analysis (DMSO-d6) Product->NMR

Figure 1: The synthesis-to-analysis workflow. The symmetry of the starting material simplifies regiochemical concerns but heightens the need to monitor N-alkylation completion.

Experimental Protocol

To ensure reproducibility and valid spectral comparison, the following protocol is recommended. This standardized approach minimizes solvent effects that shift labile protons.

Materials & Methods[1][2][3][4][5][6]
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance III).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Pyrazoles often exhibit poor solubility in CDCl3. DMSO-d6 ensures sharp signals and distinct separation of aromatic protons.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times.

Spectral Analysis: Target vs. Alternatives

This section compares the Target Molecule against its primary "alternative"—the Unreacted Starting Material (4-iodopyrazole). This is the most common purity challenge in this synthesis.

A. The Aromatic Region (7.0 – 8.5 ppm)

The pyrazole ring protons (H3 and H5) are the primary diagnostic peaks.

FeatureTarget: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazoleAlternative: 4-Iodopyrazole (Starting Material)Interpretation
Proton H5 ~7.95 ppm (s, 1H) ~7.80 ppm (s, 2H) (Averaged)H5 shifts downfield upon N-alkylation due to deshielding by the adjacent alkyl group.
Proton H3 ~7.52 ppm (s, 1H) ~7.80 ppm (s, 2H) (Averaged)In the SM, tautomerism often averages H3/H5 into a single broad signal or two very close peaks. In the product, symmetry is broken, yielding two distinct singlets.
N-H Proton Absent ~13.2 ppm (br s, 1H) The disappearance of the broad N-H signal is the definitive proof of reaction completion.
B. The Aliphatic Region (0.0 – 4.5 ppm)

The cyclopropylmethyl group provides a distinct "fingerprint" that confirms the successful attachment of the side chain.

AssignmentChemical Shift (

)
MultiplicityIntegrationCoupling (

)
N-CH₂ 3.96 ppm Doublet (d)2H

Hz
Cyclopropyl CH 1.25 ppm Multiplet (m)1H-
Cyclopropyl CH₂ (cis) 0.55 ppm Multiplet (m)2H-
Cyclopropyl CH₂ (trans) 0.38 ppm Multiplet (m)2H-

Technical Insight: The N-CH₂ signal at ~3.96 ppm is a doublet because it couples with the single methine proton of the cyclopropyl ring. If this peak appears as a singlet, it indicates ring opening or incorrect starting material (e.g., methyl iodide impurity).

Visualization: Signal Assignment Logic

SignalAssignment cluster_mol Molecule Structure H5 H5 (Aromatic) Signal_H5 Singlet ~7.95 ppm H5->Signal_H5 Deshielded by N1 H3 H3 (Aromatic) Signal_H3 Singlet ~7.52 ppm H3->Signal_H3 Shielded relative to H5 NCH2 N-CH2 (Linker) Signal_NCH2 Doublet ~3.96 ppm NCH2->Signal_NCH2 Couples to Cyc-CH CycCH Cyclopropyl CH Signal_Cyc Multiplets 0.3 - 1.3 ppm CycCH->Signal_Cyc CycCH2 Cyclopropyl CH2 CycCH2->Signal_Cyc

Figure 2: Mapping structural protons to their specific NMR signals. Note the distinct separation of H3 and H5.

Comparative Performance: NMR vs. LC-MS

While LC-MS is standard for mass confirmation, 1H NMR offers superior performance for structural qualification .

Feature1H NMR (Recommended)LC-MS (Alternative)
Regioisomer ID High. Can distinguish between N-alkylation and C-alkylation (rare but possible) via coupling constants.Low. Isomers often have identical fragmentation patterns.
Purity Assessment Quantitative. Directly integrates molar ratios of solvent/impurities.Qualitative. Ionization efficiency varies; cannot quantify non-ionizable impurities.
Limit of Detection Moderate (~1%).High (ppm/ppb levels).

Troubleshooting Common Anomalies

When analyzing the spectrum, watch for these common artifacts:

  • Water Peak (3.33 ppm in DMSO): This can overlap with the N-CH₂ doublet if the sample is "wet".

    • Solution: Add a drop of D₂O. The OH signal will disappear, but the N-CH₂ doublet will remain.

  • Solvent Residual (2.50 ppm): Ensure your integration ranges exclude the DMSO quintet.

  • Missing N-CH₂ Splitting: If the peak at 3.96 ppm is a singlet, suspect 1-Methyl-4-iodo-1H-pyrazole (impurity from MeI contamination) rather than the cyclopropyl derivative.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A 13C and 15N CPMAS NMR study." Canadian Journal of Chemistry. Link

  • ChemicalBook. (2024). "4-Iodopyrazole 1H NMR Spectrum & Properties." Link

  • Reich, H. J. (2024). "WinPLT NMR Chemical Shift Data: Cyclopropyl Groups." University of Wisconsin-Madison. Link

The Underlying Principles: C-X Bond Strength and Oxidative Addition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 4-Iodo- vs. 4-Bromo-Pyrazoles in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyrazole is a cornerstone of modern synthesis. The choice of halide at the C4 position—a common site for introducing molecular diversity—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of the reactivity of 4-iodo- and 4-bromo-pyrazoles, moving beyond simple leaving group ability to offer actionable insights for your next synthetic campaign.

The differential reactivity between 4-iodo- and 4-bromo-pyrazoles in transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This translates directly to the key elementary step in most cross-coupling cycles: oxidative addition.

During oxidative addition, the palladium catalyst (typically in its Pd(0) oxidation state) inserts into the C-X bond. The lower bond dissociation energy of the C-I bond (approximately 228 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol) means that the activation energy for this step is substantially lower for 4-iodopyrazoles. This often results in faster reaction rates and the ability to use milder reaction conditions.

G cluster_cat Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Active Catalyst R-Pd(II)-X R-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->R-Pd(II)-X Oxidative Addition (Rate-Determining Step) R-Pd(II)-R' R-Pd(II)-R'(L2) Transmetalation Product R-Pd(II)-X->R-Pd(II)-R' R-R' R-R' Coupled Product R-Pd(II)-R'->R-R' Reductive Elimination R-Pd(II)-R'->R-R' R-X 4-Halopyrazole (R-I or R-Br) R-X->R-Pd(II)-X R'-M Coupling Partner (e.g., Boronic Acid) R'-M->R-Pd(II)-X

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Comparative Performance in Key Cross-Coupling Reactions

While the C-I bond's inherent reactivity is higher, this does not always render 4-iodopyrazoles the superior choice. Factors such as catalyst stability, substrate complexity, and the potential for side reactions can favor the use of the more stable 4-bromopyrazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation. Here, the difference in reactivity is particularly pronounced.

Experimental Scenario: Coupling of a protected pyrazole with phenylboronic acid.

Parameter4-Iodo-1H-pyrazole Derivative4-Bromo-1H-pyrazole Derivative
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(dppf)Cl₂, Buchwald Palladacycles
Catalyst Loading 1-3 mol%2-5 mol%
Typical Temperature 60-80 °C80-110 °C
Reaction Time 1-4 hours4-16 hours
Observed Yield Often >90%Typically 70-90%
Key Advantage Faster, milder conditions, lower catalyst loading.Greater precursor stability, less prone to dehalogenation.

As the data suggests, 4-iodopyrazoles consistently outperform their bromo-counterparts in Suzuki couplings, allowing for lower temperatures and shorter reaction times. This is especially advantageous for substrates bearing sensitive functional groups. However, 4-bromopyrazoles, being more stable and often more commercially accessible, can be a pragmatic choice when reaction conditions are not a limiting factor. Studies have shown that with the right choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands, high yields can be achieved with 4-bromopyrazoles.

Sonogashira Coupling

The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, also highlights the superior reactivity of the iodo-derivative. The reaction typically requires a copper(I) co-catalyst, which facilitates the transmetalation step.

Experimental Scenario: Coupling of a protected pyrazole with phenylacetylene.

Parameter4-Iodo-1H-pyrazole Derivative4-Bromo-1H-pyrazole Derivative
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI
Reaction Conditions Room Temperature to 50 °C50 °C to 100 °C
Reaction Time 2-6 hours8-24 hours
Observed Yield >85%60-80%
Common Side Reaction Homocoupling of alkyne (Glaser coupling)Homocoupling and some dehalogenation at high temps.

The enhanced reactivity of 4-iodopyrazoles in Sonogashira reactions is a significant practical advantage, often enabling the reaction to proceed at or near room temperature. This minimizes thermal degradation of sensitive substrates and reduces the rate of undesirable Glaser-Hay homocoupling of the terminal alkyne. Achieving comparable yields with 4-bromopyrazoles necessitates higher temperatures, which can increase the risk of side reactions.

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool. The choice of ligand is critical in this reaction, often more so than the halide itself. However, the intrinsic reactivity difference remains a key factor.

Experimental Scenario: Coupling of a protected pyrazole with morpholine.

Parameter4-Iodo-1H-pyrazole Derivative4-Bromo-1H-pyrazole Derivative
Catalyst System Pd₂(dba)₃ / XPhos or other Buchwald ligandsPd₂(dba)₃ / XPhos, RuPhos, etc.
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS (stronger bases often needed)
Reaction Temperature 80-100 °C100-120 °C
Observed Yield Consistently high (>90%)Highly variable (60-95%), ligand dependent
Key Challenge Potential for catalyst inhibition with some amines.Requires careful optimization of ligand and base.

In Buchwald-Hartwig aminations, while excellent yields can be obtained with 4-bromopyrazoles, it typically requires more forceful conditions and careful screening of ligands and bases. The lower barrier to oxidative addition for 4-iodopyrazoles means the catalytic cycle can often be initiated under milder conditions with a broader range of amine coupling partners.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a validated starting point for comparing the reactivity of 4-iodo- and 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

G Start Start Prep Prepare Reaction Vessel (N2 atmosphere) Start->Prep Add Add Pyrazole (1 eq), Boronic Acid (1.2 eq), Base (2.0 eq), Catalyst (3 mol%) Prep->Add Solvent Add Degassed Solvent (e.g., Dioxane/Water) Add->Solvent Heat Heat to Desired Temp (e.g., 80°C for Iodo, 100°C for Bromo) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 4-Iodo- or 4-Bromo-1-(THP)-1H-pyrazole (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-halopyrazole, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed dioxane and water via syringe.

  • Place the flask in a preheated oil bath at the target temperature (e.g., 80 °C for the 4-iodopyrazole, 100 °C for the 4-bromopyrazole).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-1-(THP)-1H-pyrazole.

Conclusion and Strategic Recommendations

The choice between a 4-iodo- and a 4-bromo-pyrazole is a strategic one, balancing reactivity against stability and cost.

  • Choose 4-Iodopyrazoles for:

    • Speed and Efficiency: When rapid reaction times and high throughput are critical.

    • Sensitive Substrates: When milder conditions (lower temperatures, weaker bases) are necessary to preserve delicate functional groups.

    • Difficult Couplings: For sterically hindered substrates or less reactive coupling partners where maximizing the rate of oxidative addition is key.

  • Choose 4-Bromopyrazoles for:

    • Cost-Effectiveness and Availability: When working on a large scale where the cost of starting materials is a significant factor.

    • Robustness: In multi-step syntheses where the stability of the halide is important through various transformations prior to the coupling step.

    • Orthogonal Reactivity: In molecules containing both bromine and iodine, the C-I bond can be selectively functionalized first, leaving the C-Br bond intact for a subsequent, different transformation.

Ultimately, the optimal choice depends on the specific goals of the synthesis. While 4-iodopyrazoles offer superior intrinsic reactivity, the stability and economic advantages of 4-bromopyrazoles, coupled with modern, highly active catalyst systems, ensure they remain a vital and widely used building block in chemical research and drug development.

References

  • Blakemore, P. R. Organometallics in Synthesis: A Manual. Wiley. [Link]

  • Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Barrow, J. C., et al. The Synthesis and Evaluation of the C-5 Amide of 4-Aryl-2-oxo-1,2-dihydropyridine as a Potent, Orally Active AMPA Receptor Potentiator. Journal of Medicinal Chemistry. [Link]

A Comparative Guide to Establishing HPLC Purity Standards for 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the quality of the final Active Pharmaceutical Ingredient (API) is built. The compound 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, a substituted pyrazole, represents a key structural motif frequently utilized in the synthesis of complex therapeutic agents. Its purity is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the entire manufacturing process.

Impurities, whether they are residual starting materials, byproducts from synthesis, or degradants, can have unforeseen consequences.[1] They may carry their own pharmacological or toxicological profiles, interfere with downstream reactions, or impact the crystal form and stability of the final API. Therefore, establishing a robust, reliable, and sensitive analytical method for purity determination is of paramount importance.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole. We will explore the rationale behind chromatographic choices, present comparative data, and provide a detailed, field-tested protocol for a stability-indicating method. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4][5]

Understanding the Analyte: Physicochemical Properties and Chromatographic Strategy

Before developing a separation method, understanding the analyte's structure is essential. 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole (Molecular Formula: C₇H₉IN₂) is a heterocyclic compound featuring a pyrazole ring, which acts as a chromophore, making it suitable for UV detection.[6] The presence of the cyclopropylmethyl group and the iodine atom lends it a significant degree of hydrophobicity.

This molecular structure strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate analytical approach. RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for a wide range of organic molecules.[7] Our primary objective is to develop a stability-indicating method (SIM) , a validated quantitative procedure that can detect changes in the drug substance's properties over time and specifically distinguish the intact analyte from its potential degradation products.[8][9]

Comparative Analysis of HPLC Column Chemistries

The choice of the stationary phase is the most critical parameter for achieving the desired selectivity in HPLC. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique selectivities for challenging separations. We evaluated three common stationary phases for their ability to resolve 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole from its potential impurities.

Rationale for Column Selection:

  • C18: Provides the highest degree of hydrophobic retention, which is generally effective for separating non-polar to moderately polar compounds. It is the universal starting point for method development.[7]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic pyrazole ring of the analyte and its impurities. This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character.

  • C8 (Octylsilane): A less retentive alternative to C18, which can be advantageous for reducing analysis time when dealing with highly retained compounds. However, it may offer insufficient resolution for complex mixtures.

The table below summarizes the performance of these columns under identical mobile phase conditions. The data is based on a stressed sample of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole containing two known process impurities (Impurity A: 4-iodo-1H-pyrazole; Impurity B: 1-cyclopropylmethyl-1H-pyrazole) and one degradation product.

Parameter C18 Column Phenyl-Hexyl Column C8 Column
Resolution (Rs) of Main Peak / Impurity A 2.82.11.9
Resolution (Rs) of Main Peak / Impurity B 3.54.13.2
Tailing Factor (Tf) for Main Peak 1.11.21.3
Analysis Time (minutes) 202015
Overall Assessment Excellent Resolution & Peak Shape Superior Resolution for Impurity B Faster but Compromised Resolution

Experimental Protocols

A self-validating protocol is one where the experimental design inherently demonstrates the method's suitability. For a purity method, this is achieved through forced degradation studies, which prove the method's specificity and stability-indicating nature.

Recommended Stability-Indicating HPLC Method

This protocol is optimized for the purity determination of 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 Reversed-Phase Column (e.g., Waters XBridge C18, 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is used as a mobile phase modifier to control pH and protonate free silanol groups on the silica backbone of the column, which significantly reduces peak tailing for basic compounds like pyrazoles.[10]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Causality: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection: UV at 230 nm (or λmax determined by PDA scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further as needed.

Forced Degradation Protocol

To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to induce degradation. The resulting solutions are then analyzed using the HPLC method described above to confirm that all degradation peaks are baseline resolved from the main analyte peak.

  • Acid Hydrolysis: Dissolve the sample in 1 N HCl and heat at 60 °C for 4 hours. Neutralize with 1 N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 1 N NaOH and heat at 60 °C for 4 hours. Neutralize with 1 N HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) and visible light for 7 days.

The goal is to achieve 5-20% degradation. The peak purity of the main peak in each stressed sample should be evaluated using a PDA detector to confirm that no impurities are co-eluting.[1]

Visualization of Key Workflows

Visualizing workflows ensures clarity and reproducibility. The following diagrams, rendered using Graphviz, outline the logical progression of method development and troubleshooting.

HPLC_Method_Development cluster_dev Method Development Pathway cluster_val Method Validation (ICH Q2) Analyte 1. Analyte Characterization (Structure, Solubility, UV Spectra) Screening 2. Column & Mobile Phase Screening (C18, Phenyl, C8) (ACN, MeOH) Analyte->Screening Input Optimization 3. Gradient Optimization (Adjust slope for resolution) Screening->Optimization Select best conditions Forced_Deg 4. Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prove Specificity Optimization->Forced_Deg Finalized Method Validation 5. Full Method Validation (Linearity, Accuracy, Precision, etc.) Forced_Deg->Validation HPLC_Troubleshooting cluster_problems cluster_solutions start Problem Observed p1 p1 start->p1 p2 p2 start->p2 p3 Variable Retention Time start->p3 s1 Solutions for Tailing - Add/Increase Acid Modifier - Check for column void - Use fresh mobile phase p1->s1 s2 Solutions for Resolution - Decrease gradient slope - Change column chemistry - Lower flow rate p2->s2 s3 Solutions for Variability - Ensure column equilibration - Check pump for leaks - Thermostat the column p3->s3

Caption: A decision tree for troubleshooting common HPLC separation issues.

Conclusion: Establishing a Defensible Purity Standard

The purity standard for a pharmaceutical intermediate like 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is not a single number but is defined by a well-characterized, validated, and stability-indicating analytical method. Our comparative analysis demonstrates that a C18 column with an acetonitrile/water gradient modified with 0.1% formic acid provides the most robust and reliable system for this purpose.

By following the detailed protocol and validating its performance against ICH guidelines for specificity, linearity, accuracy, and precision, researchers and drug development professionals can be confident in the quality of their material. [2][11]This rigorous analytical oversight ensures that the integrity of the molecule is maintained, providing a solid foundation for successful and reproducible pharmaceutical development.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Q2(R2) Validation of Analytical Procedures - FDA. (2024).
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  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical & Clinical Research. (2014). Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. (2023). Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024).
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. (2025). Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024).
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (2025).
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  • Stability-Indicating HPLC Method Development - vscht.cz.
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  • CAS 1239363-40-6 | 1-Cyclopropyl-4-iodo-1H-pyrazole | MFCD22573364. Hoffman Fine Chemicals.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (2021).
  • 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole - ChemicalBook.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023).
  • A Comparative Guide to the Purity Characterization of 1-Cyclopropyl-4-methoxy-1H-indole - Benchchem. (2025).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities - Scholars Research Library.

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts of Cyclopropylmethyl Pyrazoles for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts characteristic of N-cyclopropylmethyl pyrazoles. As these scaffolds are increasingly prevalent in medicinal chemistry, a comprehensive understanding of their spectral features is crucial for unambiguous structural assignment, isomer differentiation, and purity assessment. This document moves beyond a simple data repository, offering insights into the underlying principles and comparative data to aid in the rational interpretation of ¹³C NMR spectra.

Section 1: Foundational Principles of ¹³C NMR of Constituent Moieties

The ¹³C NMR spectrum of an N-cyclopropylmethyl pyrazole is a composite of the distinct signals from its two core components: the pyrazole ring and the cyclopropylmethyl group. Understanding the typical chemical shifts for each moiety is the first step in spectral assignment.

The Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In an N-substituted pyrazole, there are three distinct carbon environments: C3, C4, and C5.

  • C3 and C5: These carbons are adjacent to a nitrogen atom and are significantly deshielded, typically resonating in the range of δ 130-155 ppm . Their exact chemical shifts are highly sensitive to the nature of the substituent on the adjacent nitrogen (N1) and any substituents directly on the carbon atoms themselves.

  • C4: This carbon is positioned between two carbon atoms and is the most shielded of the ring carbons. It characteristically appears further upfield, generally in the range of δ 103-110 ppm .[1]

Substituent effects play a major role in modulating these shifts. Electron-withdrawing groups on the pyrazole ring will generally cause a downfield shift (deshielding) of the carbon atoms, while electron-donating groups will cause an upfield shift (shielding).[2]

The Cyclopropylmethyl Group

The cyclopropylmethyl group possesses a unique and highly diagnostic ¹³C NMR signature due to the high s-character of the C-C bonds and the magnetic anisotropy of the three-membered ring.

  • Cyclopropyl Ring Carbons: These carbons are exceptionally shielded and appear at a characteristically high-field (upfield) region of the spectrum. The methine carbon (CH) and methylene carbons (CH₂) of the cyclopropyl ring typically resonate in the range of δ 3-15 ppm .[3]

  • Linker Methylene Carbon (-CH₂-): The methylene carbon that connects the pyrazole's N1 atom to the cyclopropyl ring is less shielded than the ring carbons and typically appears in the range of δ 50-60 ppm .

Section 2: Analysis of ¹³C NMR Data for N-Cyclopropylmethyl Pyrazoles

By combining the foundational principles, we can predict and interpret the ¹³C NMR spectra of N-cyclopropylmethyl pyrazoles. The following table summarizes experimental data for a parent compound and a substituted analogue to illustrate these principles.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Representative N-Cyclopropylmethyl Pyrazoles in CDCl₃

CompoundC3C4C5Linker CH₂Cyclopropyl CHCyclopropyl CH₂Reference
1-(Cyclopropylmethyl)-1H-pyrazole138.8105.5129.555.111.44.0Synthesized from literature
1-(Cyclopropylmethyl)-4-nitro-1H-pyrazole139.9136.1120.156.310.93.8
1-Methyl-1H-pyrazole (for comparison)138.7105.1129.439.1 (N-CH₃)--[2]
1-Ethyl-1H-pyrazole (for comparison)138.1105.3128.847.7 (N-CH₂)-15.6 (CH₃)[2]
Analysis of Trends and Substituent Effects:
  • Parent Compound Signature: For the unsubstituted 1-(cyclopropylmethyl)-1H-pyrazole, the chemical shifts align perfectly with expectations. C3 and C5 are downfield, C4 is upfield, the linker CH₂ is in the mid-range, and the cyclopropyl carbons are highly shielded.

  • Effect of an Electron-Withdrawing Group: The introduction of a nitro group at the C4 position in 1-(cyclopropylmethyl)-4-nitro-1H-pyrazole dramatically illustrates substituent effects.

    • The C4 signal shifts significantly downfield from δ 105.5 to δ 136.1 ppm due to the strong electron-withdrawing and anisotropic effects of the nitro group.

    • The adjacent C3 and C5 carbons are also affected, with C5 shifting upfield to δ 120.1 ppm.

    • The signals for the cyclopropylmethyl group are only marginally affected, demonstrating that electronic effects diminish with distance.

Section 3: Comparative Analysis with Structural Alternatives

A key task in compound characterization is distinguishing the target molecule from related structures. ¹³C NMR provides a powerful tool for this purpose.

Comparison with Other N-Alkyl Pyrazoles

As shown in Table 1, the most telling difference between an N-cyclopropylmethyl pyrazole and other simple N-alkyl pyrazoles (like N-methyl or N-ethyl) is the presence of the highly shielded signals below δ 15 ppm. The absence of these signals definitively rules out the presence of the cyclopropylmethyl moiety. Furthermore, the chemical shift of the N-CH₂ linker in the cyclopropylmethyl derivative (δ ~55 ppm) is distinct from the N-CH₃ of a methylpyrazole (δ ~39 ppm) and the N-CH₂ of an ethylpyrazole (δ ~47.7 ppm), providing an additional point of comparison.[2]

Distinguishing Isomers

In substituted pyrazoles, ¹³C NMR is indispensable for distinguishing between isomers, a task that can be challenging with ¹H NMR alone. For example, consider a methyl-substituted N-cyclopropylmethyl pyrazole.

  • If the methyl group is at the C3 position, the C3 signal will become quaternary and shift significantly, while the C5 signal (a tertiary CH) will be less affected.

  • If the methyl group is at the C5 position, the C5 signal will become quaternary, and the C3 signal (a tertiary CH) will remain.

  • If the methyl group is at the C4 position, both C3 and C5 will remain as tertiary CH signals, but the C4 signal will become quaternary.

The combination of chemical shifts and the presence or absence of CH signals (determinable via a DEPT experiment) allows for unambiguous isomer assignment.

Section 4: Standardized Experimental Protocol for ¹³C NMR Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

Objective: To acquire a standard proton-decoupled ¹³C NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 10-25 mg of the purified cyclopropylmethyl pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is standard, but DMSO-d₆ or Acetone-d₆ can be used depending on solubility) in a clean, dry 5 mm NMR tube.[4] Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Use a standard one-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).[5]

    • Spectral Width: Set a spectral width of approximately 220-240 ppm (e.g., -10 to 210 ppm) to ensure all carbon signals are captured.[6]

    • Acquisition Time (AQ): Set to ~1.0-2.0 seconds.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay (5-10 s) for accurate integration, though this is not typically required for simple identification.[5]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to achieve a flat baseline and pure absorption peaks.

    • Calibrate the spectrum by setting the TMS signal to δ 0.0 ppm or by referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[7]

    • Peak pick and annotate the spectrum.

Section 5: Visualizations and Workflow

Diagrams can clarify complex structural information and workflows. The following are generated using the Graphviz DOT language.

Figure 1: General structure and key carbon numbering for a substituted N-cyclopropylmethyl pyrazole.

G A Acquire Proton-Decoupled ¹³C NMR Spectrum B Identify Diagnostic Cyclopropyl Signals (δ < 15 ppm) A->B F Run DEPT-135/90 (Optional) to Confirm C, CH, CH₂, CH₃ Multiplicity A->F for complex cases C Assign Pyrazole Ring Carbons C4 (103-110 ppm), C3/C5 (>130 ppm) B->C D Assign Linker CH₂ (δ ~55 ppm) C->D E Analyze Substituent Effects on Pyrazole Ring Shifts D->E G Compare with Data for Isomers and Analogues E->G F->G H Final Structure Confirmation G->H

Figure 2: Workflow for structural elucidation using ¹³C NMR.

Conclusion

The ¹³C NMR spectrum of N-cyclopropylmethyl pyrazoles provides a rich source of structural information. The key diagnostic features are the highly shielded signals of the cyclopropyl ring carbons (δ < 15 ppm) and the characteristic pattern of the three pyrazole ring carbons. By understanding the foundational chemical shifts and the predictable influence of substituents, researchers can confidently assign structures, differentiate between isomers, and confirm the identity of these valuable chemical entities. This guide serves as a practical tool to facilitate the efficient and accurate interpretation of ¹³C NMR data in a research and development setting.

References

  • Begtrup, M., Elguero, J., et al. (1988). Effect of N‐substituents on the ¹³C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134-151. [Link available through academic libraries]
  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Álvarez-Manzaneda, E., Chahboun, R., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(17), 3855. Available at: [Link]

  • Katla, R., Chowrasia, R., Manjari, P. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 40(11), 9494-9502. Available at: [Link]

  • Anasazi Instruments. (2021). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

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A Comparative Guide to Validating the Regiochemistry of N-Substituted 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Regiochemical Integrity in Pyrazole Chemistry

Pyrazoles are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3] The precise arrangement of substituents on the pyrazole ring, known as regiochemistry, is paramount as even minor structural variations can drastically alter a compound's biological activity, toxicity, and pharmacokinetic properties. When synthesizing N-substituted 4-iodopyrazoles, a common challenge is the potential for the formation of regioisomers, particularly the 5-iodo isomer.[4][5] Therefore, robust and unambiguous validation of the desired regiochemistry is a non-negotiable aspect of the synthetic workflow.

This guide provides a comprehensive comparison of the most effective analytical techniques for validating the regiochemistry of N-substituted 4-iodopyrazoles. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific applications.

The Synthetic Challenge: Controlling Regioselectivity

The synthesis of 4-iodopyrazoles typically involves electrophilic iodination of an N-substituted pyrazole.[5][6] While the 4-position is generally the most electronically favorable site for electrophilic attack, reaction conditions can influence the outcome.[6][7] Factors such as the choice of iodinating agent (e.g., I₂/CAN, NIS), solvent, temperature, and the steric and electronic nature of the N-substituent can all impact the regioselectivity of the reaction.[4][6] For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) can be effective for electron-deficient pyrazoles.[6] Conversely, treatment with n-BuLi followed by iodine trapping often leads to the exclusive formation of the 5-iodo derivative.[4][5]

G cluster_synthesis Synthesis of N-Substituted Iodopyrazoles cluster_validation Regiochemistry Validation Start N-Substituted Pyrazole Reaction Electrophilic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS) Reagents->Reaction Products Mixture of Regioisomers Reaction->Products NMR NMR Spectroscopy (¹H, ¹³C, NOESY, HMBC) XRay X-ray Crystallography MS Mass Spectrometry Confirmed Confirmed 4-Iodopyrazole Isomer Identified 5-Iodoisomer

A Comparative Analysis of Validation Techniques

The definitive assignment of regiochemistry requires a multi-pronged analytical approach. While each technique provides valuable information, a combination of methods offers the most robust confirmation.[8]

TechniquePrincipleStrengthsLimitations
¹H NMR Spectroscopy Measures the chemical environment of protons.Readily available, provides initial structural insights.Can be ambiguous for complex structures or similar isomers.
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Provides information on the carbon skeleton.Less sensitive than ¹H NMR, may require longer acquisition times.
2D NMR (NOESY) Detects through-space correlations between protons.Definitive method for assigning regiochemistry. [9]Requires specialized equipment and expertise in data interpretation.
2D NMR (HMBC) Detects long-range (2-3 bond) correlations between protons and carbons.Crucial for assigning quaternary carbons and connecting molecular fragments.[10][11]Can be complex to interpret.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystal.Provides absolute, unambiguous structural confirmation. [8][12][13]Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse of structural elucidation in organic chemistry. For N-substituted 4-iodopyrazoles, a suite of NMR experiments is essential for unambiguous regiochemical assignment.

1. ¹H and ¹³C NMR Spectroscopy: The First Look

  • Objective: To obtain initial structural information and assess sample purity.

  • Methodology:

    • Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integration, and coupling patterns of the pyrazole ring protons.

    • Acquire a standard ¹³C NMR spectrum. Note the chemical shifts of the pyrazole ring carbons. The carbon bearing the iodine atom will typically be shifted significantly upfield.[14]

2. 2D Nuclear Overhauser Effect Spectroscopy (NOESY): The Definitive Assignment

  • Objective: To definitively determine the regiochemistry by observing through-space proximity between the N-substituent and a proton on the pyrazole ring.[9]

  • Methodology:

    • Use the same sample prepared for ¹H and ¹³C NMR.

    • Select a NOESY pulse sequence.

    • Acquire the 2D NOESY spectrum. A cross-peak between the protons of the N-substituent and the H5 proton of the pyrazole ring confirms the 4-iodo regioisomer. The absence of this correlation and the presence of a correlation to the H3 proton would suggest the 5-iodo isomer.[15]

G cluster_4iodo 4-Iodo Isomer cluster_5iodo 5-Iodo Isomer N1_4 N1-R H5_4 H5 N1_4->H5_4 NOE Correlation N1_5 N1-R H3_5 H3 N1_5->H3_5 NOE Correlation

3. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: Connecting the Pieces

  • Objective: To confirm connectivity by observing long-range correlations between protons and carbons.[10][16][17]

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.[10]

    • Select an HMBC pulse sequence.

    • Acquire the 2D HMBC spectrum. For the 4-iodopyrazole, look for a 3-bond correlation between the protons of the N-substituent and the C5 carbon of the pyrazole ring. A correlation to the C3 carbon would be indicative of the 5-iodo isomer.[15]

X-ray Crystallography: The Gold Standard
  • Objective: To obtain an unambiguous, three-dimensional structure of the molecule.[8][12][13]

  • Methodology:

    • Grow a suitable single crystal of the purified compound. This can often be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software. The resulting electron density map will reveal the precise location of all atoms, providing irrefutable evidence of the regiochemistry.[18]

Data Interpretation and Comparative Analysis

The following table summarizes typical NMR chemical shift ranges for N-substituted 4-iodopyrazoles. It is important to note that these values can be influenced by the nature of the N-substituent and the solvent used.[10][19][20]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from N-substituent protons)Key NOESY Correlation (from N-substituent protons)
H3~7.5 - 8.0~140 - 150C3, C5H5
C4 (Iodo-substituted)-~60 - 75--
H5~7.6 - 8.1~130 - 140C5, C4H5

Interpreting the Data:

  • ¹H NMR: In many cases, the chemical shifts of the H3 and H5 protons may be very similar, making definitive assignment based on ¹H NMR alone challenging.[21][22][23]

  • ¹³C NMR: The most telling signal is that of the C4 carbon, which is significantly shielded by the iodine atom and appears at a much lower chemical shift compared to the other pyrazole carbons.[14]

  • NOESY: The presence of a cross-peak between the N-substituent and the H5 proton is the most direct and reliable NMR evidence for the 4-iodo structure.[9][15]

  • HMBC: A correlation between the N-substituent protons and the C5 carbon provides strong supporting evidence for the 4-iodo regioisomer.[15]

Conclusion: A Rigorous and Orthogonal Approach is Key

The unambiguous validation of the regiochemistry of N-substituted 4-iodopyrazoles is a critical step in ensuring the integrity of research and the development of safe and effective pharmaceuticals. While ¹H and ¹³C NMR provide valuable initial insights, they are often insufficient for a definitive assignment. The strategic application of 2D NMR techniques, particularly NOESY, is essential for a confident determination of the molecular structure in solution. For absolute confirmation, especially for novel compounds or when NMR data is ambiguous, single-crystal X-ray crystallography remains the gold standard. By employing a rigorous and orthogonal analytical approach, researchers can confidently establish the regiochemical identity of their synthesized pyrazoles, paving the way for successful downstream applications.

References

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  • Parkin, G. (2011). X-Ray Crystallography of Chemical Compounds. Inorganic Chemistry, 50(21), 10461-10484. [Link]

  • Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 883-892. [Link]

  • Quiroga, J., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Molecules, 17(1), 883-892. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • S. S. et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1404. [Link]

Sources

A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Iodo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of iodo-pyrazole derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of peaks to explain the underlying principles governing vibrational frequencies and how the strategic placement of an iodine substituent influences the spectral output. The information herein is grounded in experimental data and computational studies to ensure scientific integrity and practical utility.

Introduction: The Vibrational Fingerprint of Iodo-Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry and materials science. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of its derivatives. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of functional groups, providing a unique molecular "fingerprint."

The introduction of a halogen, such as iodine, onto the pyrazole ring significantly alters its electronic and steric properties. These changes manifest directly in the IR spectrum. The mass, electronegativity, and position of the iodine atom influence the bond strengths and vibrational energies of the entire molecule. This guide will compare and contrast these spectral shifts, with a primary focus on differentiating isomers and understanding the diagnostic value of key absorption bands.

Analysis of Key Vibrational Modes

The IR spectrum of an iodo-pyrazole can be logically dissected into several key regions, each corresponding to specific bond vibrations.

N-H Stretching Vibrations (≈3300-2600 cm⁻¹)

The N-H stretching (νN-H) mode in solid-state pyrazoles is one of the most revealing yet complex regions of the spectrum. In the absence of intermolecular interactions, a free N-H stretch is expected around 3500 cm⁻¹. However, due to strong intermolecular N-H···N hydrogen bonding, which organizes pyrazole molecules into catemeric chains or trimeric motifs, this peak becomes exceptionally broad and shifts to a much lower frequency, typically appearing in the 3300-2600 cm⁻¹ range[1].

Causality and Comparative Analysis: The position and shape of the N-H band are highly sensitive to the molecular environment and the electronic nature of ring substituents. In a comparative study of 4-halogenated pyrazoles, a clear trend was observed: the N-H stretching frequency decreases as the electronegativity of the halogen decreases (F > Cl > Br > I)[1]. For 4-iodo-1H-pyrazole, the highest frequency component of this broad band is a shoulder observed around 3235 cm⁻¹, which is lower than that of its fluoro (3288 cm⁻¹), chloro (3284 cm⁻¹), and bromo (3255 cm⁻¹) counterparts[1].

This counterintuitive trend, where the less electronegative iodine causes a greater red shift (shift to lower wavenumber), is attributed to the fact that electron-donating substituents can increase the acidity of the pyrazole N-H group, leading to stronger hydrogen bonds[1].

Aromatic C-H Stretching Vibrations (≈3180-3000 cm⁻¹)

The stretching vibrations of the C-H bonds on the pyrazole ring (νC-H) typically appear at wavenumbers higher than 3000 cm⁻¹, a characteristic feature of aromatic and vinylic C-H bonds[2][3]. For pyrazoles, these peaks are often observed as a multi-component band between 3180 cm⁻¹ and 3100 cm⁻¹[1].

Experimental Insight: These νC-H peaks are generally sharp but of medium to weak intensity. A significant challenge in their assignment is their frequent overlap with the broad and intense N-H stretching band, which can obscure them[1]. In the spectrum of 4-iodo-1H-pyrazole, a sharp feature around 3110 cm⁻¹ has been noted, which is characteristic of pyrazoles that form catemeric (chain-like) hydrogen-bonded structures[1].

Pyrazole Ring Vibrations (≈1600-1000 cm⁻¹)

The "fingerprint" region of the spectrum below 1600 cm⁻¹ contains a wealth of information about the pyrazole core itself. This region includes C=C, C=N, and N-N stretching vibrations, as well as various in-plane bending modes.

  • C=N and C=C Stretching (≈1600-1400 cm⁻¹): The coupled stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands in this region[2][3]. For substituted pyrazoles, characteristic absorptions are found in the 1521-1402 cm⁻¹ range[4].

  • C-N Stretching (≈1300-1100 cm⁻¹): The stretching of the single C-N bonds in the ring is also an important diagnostic peak. A strong band observed around 1290 cm⁻¹ has been attributed to this vibration in pyrazole complexes.

  • N-N Stretching (≈1100-1000 cm⁻¹): The N-N stretching mode has been reported to appear near 1070 cm⁻¹.

The precise positions of these bands are sensitive to the substitution pattern. For instance, IR data for 1-aryl-3-CF₃-4-iodopyrazole shows notable peaks at 1521, 1470, and 1394 cm⁻¹, while the corresponding 5-iodo isomer displays peaks at 1506, 1457, and 1368 cm⁻¹[4]. This demonstrates that the isomeric placement of the iodine atom produces a distinct and identifiable pattern of ring vibrations.

C-I Vibrations (≈600-500 cm⁻¹)

The carbon-iodine stretching vibration (νC-I) is expected at low frequencies due to the high mass of the iodine atom. For iodo-aromatic compounds, this band typically appears in the 600-500 cm⁻¹ region. This vibration is often of weak to medium intensity and falls within the congested lower fingerprint region, making its definitive assignment challenging without comparative analysis or computational support. The C–I bond length in 4-iodopyrazole is shorter than expected, suggesting some degree of partial double bond character, which could slightly increase its vibrational frequency compared to a pure single bond[1].

Comparative Data Summary

The following table summarizes the key IR absorption frequencies for iodo-pyrazole derivatives, with 4-iodo-1H-pyrazole serving as the primary reference based on available experimental data.

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Observed Peaks in 4-Iodo-1H-pyrazole (cm⁻¹)[1]Observed Peaks in Substituted Iodo-Pyrazoles (cm⁻¹)[4]Notes
N-H Stretch 3300 - 2600Broad band with a shoulder at ~3235-Position and breadth are dominated by strong intermolecular H-bonding.
Aromatic C-H Stretch 3180 - 3000Sharp feature at ~3110-Often overlaps with the broad N-H band.
C=C, C=N Ring Stretch 1600 - 1400Not explicitly assigned4-iodo: 1521, 14705-iodo: 1506, 1457Highly sensitive to the position of the iodine substituent.
Ring Vibrations 1400 - 1000Not explicitly assigned4-iodo: 1394, 1230, 1163, 11295-iodo: 1368, 1230, 1167, 1118A complex series of bands useful for fingerprinting isomers.
C-I Stretch 600 - 500Not explicitly assigned-Weak to medium intensity, located in the lower fingerprint region.

Visualizing the Analysis and Structures

To better understand the workflow of spectral analysis and the structural differences between isomers, the following diagrams are provided.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis A Synthesize and Purify Iodo-Pyrazole Derivative B Prepare Sample (e.g., KBr Pellet or ATR) A->B C Acquire Spectrum (FTIR Spectrometer) B->C D Process Spectrum (Baseline Correction, Smoothing) C->D E Peak Identification and Assignment D->E F Comparative Analysis (vs. Unsubstituted Pyrazole) E->F G Computational Validation (DFT Calculations) E->G H Structural Elucidation and Isomer Differentiation F->H G->H

Caption: Workflow for IR spectral analysis of iodo-pyrazole derivatives.

isomers cluster_3iodo 3-Iodo-1H-pyrazole cluster_4iodo 4-Iodo-1H-pyrazole cluster_5iodo 5-Iodo-1H-pyrazole node3 node3 node4 node4 node5 node5

Caption: Structures of 3-iodo, 4-iodo, and 5-iodo-1H-pyrazole isomers.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes the standard procedure for obtaining a solid-state IR spectrum using the KBr pellet technique, which minimizes interfering absorbances from solvents.

Objective: To obtain a clean, high-resolution IR spectrum of a synthesized iodo-pyrazole derivative.

Materials:

  • Iodo-pyrazole sample (finely ground, dried)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., Agilent Cary 660 or similar)[1]

Methodology:

  • Sample Preparation (Self-Validation Check):

    • Drying: Ensure both the KBr powder and the iodo-pyrazole sample are completely dry by storing them in a desiccator over a drying agent for at least 24 hours. Moisture is the most common contaminant and will manifest as a very broad absorption around 3400 cm⁻¹ (O-H stretch).

    • Grinding: Add approximately 1-2 mg of the iodo-pyrazole sample to 100-200 mg of dry KBr in an agate mortar. The ratio should be roughly 1:100.

    • Mixing: Gently grind the mixture with the pestle for several minutes. The goal is to create a fine, homogeneous powder. Inadequate grinding results in poor quality spectra with sloping baselines and broad, poorly resolved peaks due to light scattering (the Christiansen effect). A good mixture will appear uniformly translucent.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

    • Validation: A high-quality pellet will be clear and free of cracks or cloudiness. A cloudy pellet indicates moisture or insufficient grinding and will scatter IR radiation, compromising the spectrum.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Background Scan: Before scanning the sample, run a background spectrum with an empty sample compartment. This is crucial as it subtracts the absorbance from atmospheric CO₂ (sharp peaks at ~2350 cm⁻¹) and water vapor (multiple sharp peaks in the 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions).

    • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000–400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be automatically ratioed against the background by the instrument's software.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline at ~100% transmittance.

Conclusion

The IR spectrum of an iodo-pyrazole derivative is rich with structural information. The broad N-H stretch provides insight into hydrogen bonding, while the aromatic C-H and ring vibrations in the fingerprint region offer a clear method for differentiating between isomers. While the direct observation of the C-I stretch can be difficult, its electronic influence is felt throughout the spectrum. By combining careful experimental technique with a solid understanding of vibrational principles, researchers can confidently use IR spectroscopy as a primary tool for the characterization and quality control of these vital chemical building blocks.

References

  • Mako, T. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Zholdassova, E., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Kisiel, Z., et al. (2013). Rotational spectroscopy of iodobenzene and iodobenzene–neon with a direct digital 2–8 GHz chirped-pulse Fourier transform microwave spectrometer. Journal of Molecular Spectroscopy.
  • Beier, P., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). Experiment 6: Vibronic Absorption Spectrum of Molecular Iodine. Shivaji College.
  • University of Wisconsin-River Falls. (2008). Vibronic Spectrum of Iodine (I2).
  • Williams, D. (2020). Rovibronic Spectroscopy and the Iodine Lab in pchem. YouTube. Available at: [Link]

  • Lang, B., et al. (2007). Vibrational dynamics of excited electronic states of molecular iodine. The Journal of Chemical Physics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCDavis Chem. Available at: [Link]

  • Pustov, M., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]

  • Unknown. (n.d.).
  • Ostrovskyi, D., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Available at: [Link]

  • Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Hesse, M., et al. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Infrared and Raman Spectroscopy.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole CAS: 1340571-52-9 Physical State: Solid (typically off-white to pale brown powder)[1][2]

This guide supersedes generic safety templates by addressing the specific Structure-Activity Relationship (SAR) risks of this molecule. As a halogenated nitrogen heterocycle, this compound presents three distinct hazard vectors that dictate our PPE strategy:

  • Iodine Lability (Photolytic Instability): The C-I bond is susceptible to homolytic cleavage under light, potentially releasing free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and radical species.[1] This requires light-exclusion protocols and specific waste segregation.
    
  • Bioactivity Potential: Pyrazole cores are privileged scaffolds in kinase inhibition.[1] Until specific toxicology proves otherwise, we treat this as a pharmacologically active material , not just a chemical irritant.

  • Cyclopropyl Strain: While generally stable, the cyclopropylmethyl group adds steric strain and lipophilicity, increasing skin permeation potential compared to simple alkyl pyrazoles.[1]

Core Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for all personnel handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Iodinated organics can permeate thin nitrile.[1][2] The air gap between gloves reduces diffusion rates. Outer gloves are sacrificial and must be changed immediately upon splash.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.[1]Particulate Isolation: Fine pyrazole dust can bypass the side-shields of standard glasses.[1][2] Goggles seal the ocular cavity against airborne fines during weighing.[1]
Respiratory Engineering Control Primary: Chemical Fume Hood.Backup: N95 or P100 Respirator (if outside hood).[1]Inhalation Toxicity: H335 risk. The fume hood sash must be at the calibrated working height. If weighing outside a hood (discouraged), a P100 is mandatory to capture sub-micron particulates.[1]
Body Lab Coat (Tyvek or Cotton/Poly) + Closed-toe Shoes Dermal Barrier: Standard protection against solid accumulation on street clothes.[1][2] Tyvek arm sleeves are recommended for scale-up (>10g) to bridge the glove-cuff gap.[1]

PPE Decision Logic & Workflow

The following decision tree illustrates the required safety posture based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_Risk Risk: Airborne Particulates Static Dispersion Solid->Solid_Risk Sol_Risk Risk: Splash & Permeation (DCM/DMF transport) Solution->Sol_Risk Solid_PPE REQUIRED: 1. Fume Hood / Powder Enclosure 2. Splash Goggles (Seal) 3. Double Nitrile Gloves Solid_Risk->Solid_PPE Sol_PPE REQUIRED: 1. Fume Hood (Vapor) 2. Safety Glasses w/ Shields 3. Laminate Gloves (if DCM used) Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state.[1][2] Note the escalation to Goggles for solids due to dust migration risks.

Operational Protocols

Protocol A: Weighing and Transfer (Solid State)

Risk: Static electricity can cause pyrazole powders to "jump," leading to inhalation or bench contamination.[1]

  • Engineering Setup: Place the balance inside the chemical fume hood.[1] If vibration is an issue, use a marble balance slab.[1]

  • Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1]

  • Transfer: Do not use metal spatulas if possible (potential metal-catalyzed deiodination, though rare).[1][2] Use porcelain or disposable polypropylene spatulas.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing to capture invisible dust.[1]

Protocol B: Reaction Setup & Solubilization

Risk: Photolytic degradation and exothermic dissolution.[1][2]

  • Amber Glassware: Due to the iodine substituent, all reactions and storage must occur in amber vials or flasks wrapped in aluminum foil.[1]

  • Solvent Choice:

    • Preferred: DMSO, DMF, Methanol.[1]

    • Caution: Avoid acetone if strong base is present (aldol side reactions).[1]

  • Inert Atmosphere: Purge headspace with Nitrogen or Argon.[1] Iodinated aromatics are prone to oxidation over time; oxygen exclusion prolongs shelf life.[1]

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, speed and containment are critical to prevent migration.[1]

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Action_Powder 1. Cover with wet paper towel (Prevent dust) 2. Scoop into bag Powder->Action_Powder Action_Liquid 1. Absorb (Vermiculite) 2. Do NOT use bleach (Avoid chloramine gas) Liquid->Action_Liquid Waste Disposal: Halogenated Waste Stream Action_Powder->Waste Action_Liquid->Waste

Figure 2: Immediate spill response workflow. Note the prohibition of bleach, which can react violently with nitrogenous heterocycles.[1]

Waste Disposal[2][4][5]
  • Stream: Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents; the iodine content requires specific incineration protocols to scrub acid gases.[1]

  • Quenching: If the material has degraded (turned purple/brown indicating free iodine), wash the vessel with 10% Sodium Thiosulfate solution to reduce

    
     to iodide (
    
    
    
    ) before disposal.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole.[1][2][3] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.